molecular formula C11H10N2O B13290766 2-(P-Tolyl)pyrazole-3-carbaldehyde

2-(P-Tolyl)pyrazole-3-carbaldehyde

Cat. No.: B13290766
M. Wt: 186.21 g/mol
InChI Key: AWJICDHIZZABNM-UHFFFAOYSA-N
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Description

2-(P-Tolyl)pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(4-methylphenyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)13-11(8-14)6-7-12-13/h2-8H,1H3

InChI Key

AWJICDHIZZABNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C=O

Origin of Product

United States

Foundational & Exploratory

Molecular Structure and Properties of 1-(p-Tolyl)-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 1-(p-Tolyl)-1H-pyrazole-3-carbaldehyde , addressing the structural ambiguity in the provided topic ("2-(P-Tolyl)...") by adhering to standard IUPAC nomenclature while covering the relevant isomeric forms.

An In-Depth Technical Guide for Drug Development & Synthetic Chemistry

Executive Summary

The compound 1-(p-Tolyl)-1H-pyrazole-3-carbaldehyde (also chemically identified as 3-formyl-1-(4-methylphenyl)-1H-pyrazole ) represents a critical scaffold in medicinal chemistry. It serves as a versatile pharmacophore for the synthesis of bioactive Schiff bases, chalcones, and fused heterocyclic systems. Its structural core—a pyrazole ring substituted with an electron-donating p-tolyl group and a reactive formyl moiety—provides a unique electronic profile that modulates binding affinity in targets such as COX-2 enzymes (anti-inflammatory) and tubulin polymerization (anticancer).

This guide dissects the molecular architecture, synthetic pathways, and reactivity profiles of this molecule, providing researchers with the actionable data needed for high-yield derivatization.

Nomenclature & Isomerism: Resolving the "2-Substituted" Ambiguity

In the context of pyrazole chemistry, strict IUPAC numbering is essential to avoid isomeric confusion.

  • Standard Nomenclature (1H-Pyrazole): The nitrogen atom bearing the substituent (or hydrogen) is designated as position 1 . The adjacent nitrogen is 2 .[1] The carbons are numbered 3, 4, and 5.

  • The "2-(p-Tolyl)" Query: The designation "2-(p-Tolyl)" implies a 2H-pyrazole tautomer, where the substituent is on the pyridine-like nitrogen. While 2-aryl-2H-pyrazoles exist, they are generally less stable than their 1H-isomers and are often formed under specific photochemical conditions or steric constraints.

  • Consensus Structure: This guide focuses on the thermodynamically stable 1-(p-Tolyl)-1H-pyrazole-3-carbaldehyde , which is the standard intermediate in drug discovery.

Feature1H-Isomer (Stable) 2H-Isomer (Less Common)
Structure p-Tolyl group on pyrrole-like Nitrogen (N1)p-Tolyl group on pyridine-like Nitrogen (N2)
Aromaticity 6

-electron system (Hückel aromatic)
Aromatic, but often involves quinoid contributions
Prevalence >95% of commercial/literature instancesRare, specific synthetic niches

Molecular Architecture & Electronic Properties

Structural Components

The molecule consists of three distinct domains that dictate its reactivity:

  • The Pyrazole Core: A 5-membered heteroaromatic ring rich in

    
    -electrons.
    
  • The p-Tolyl Group (Position 1): An aryl ring with a methyl group at the para position. The methyl group acts as a weak electron donor (+I effect, hyperconjugation), increasing the electron density of the pyrazole ring compared to a simple phenyl substituent.

  • The Carbaldehyde Group (Position 3): A strong electron-withdrawing group (-M, -I) that activates the C-H bond for condensation reactions and deactivates the ring towards electrophilic attack at the adjacent positions.

Electronic Effects
  • Dipole Moment: The molecule exhibits a significant dipole moment due to the vector sum of the aldehyde carbonyl and the lone pairs on the nitrogens.

  • Resonance: The lone pair on N1 participates in the aromatic sextet of the pyrazole ring. The p-tolyl group can conjugate with the pyrazole ring, although steric hindrance between the ortho-hydrogens of the tolyl group and the pyrazole hydrogens (H5) may induce a twist, breaking planarity.

Synthetic Pathways[2][3][4][5][6]

Synthesis of the 3-carbaldehyde isomer requires different strategies than the common Vilsmeier-Haack formylation (which typically yields the 4-carbaldehyde ).

Pathway A: Oxidation of 3-Methylpyrazole Precursors (Recommended)

The most reliable route involves constructing the pyrazole ring with a methyl group at position 3, followed by selective oxidation.

  • Cyclization: Reaction of p-tolylhydrazine with acetylacetone or a specific 1,3-diketone derivative to yield 3-methyl-1-(p-tolyl)pyrazole .

  • Oxidation: Selective oxidation of the methyl group to an aldehyde using Selenium Dioxide (SeO

    
    )  or Ceric Ammonium Nitrate (CAN) .
    
Pathway B: Functionalization of Pyrazole-3-Carboxylates
  • Condensation: p-Tolylhydrazine + Ethyl pyruvate derivative

    
     Ethyl 1-(p-tolyl)pyrazole-3-carboxylate.
    
  • Reduction/Oxidation: Reduction of the ester to the alcohol (LiAlH

    
    ), followed by mild oxidation (MnO
    
    
    
    or Swern) to the aldehyde.
Visualization of Synthetic Logic

Synthesis Hydrazine p-Tolylhydrazine (Nucleophile) MethylPyrazole 3-Methyl-1-(p-tolyl)pyrazole (Intermediate) Hydrazine->MethylPyrazole Cyclocondensation (Reflux, EtOH/H+) Diketone Acetylacetone / Precursor Diketone->MethylPyrazole Product 1-(p-Tolyl)pyrazole-3-carbaldehyde (Target) MethylPyrazole->Product Selective Oxidation (Reflux) Oxidant SeO2 / Dioxane (Oxidant) Oxidant->Product

Caption: Synthetic route via oxidative functionalization of the 3-methyl precursor, avoiding the regioselectivity issues of direct formylation.

Physical & Chemical Properties[1][8][9][10][11][12]

Physical Data Table

Note: Values are based on analogous 1-aryl-pyrazole-3-carbaldehydes.

PropertyValue / Description
Molecular Formula C

H

N

O
Molecular Weight 186.21 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 110–115 °C (Typical range for aryl-analogs; verify experimentally)
Solubility Soluble in CHCl

, DCM, DMSO, DMF; Insoluble in water
IR Spectrum

(Aldehyde): ~1690–1700 cm

;

: ~1590 cm


H NMR (CDCl

)

9.9–10.1 (s, 1H, CHO);

2.4 (s, 3H, Ar-CH

); Aromatic signals 7.0–8.0 ppm
Chemical Reactivity Profile

The aldehyde at C3 is the primary reactive center, while the C4 position of the ring remains susceptible to electrophilic substitution.

A. Schiff Base Formation (Imine Condensation)
  • Reaction: Aldehyde + Primary Amine

    
     Imine (Schiff Base) + H
    
    
    
    O.
  • Application: Synthesis of antimicrobial agents.[1][2] The C=N bond is essential for biological activity.

  • Catalyst: Glacial acetic acid or p-TSA in ethanol.

B. Knoevenagel Condensation
  • Reaction: Aldehyde + Active Methylene (e.g., Malononitrile)

    
    
    
    
    
    -Unsaturated Nitrile.
  • Mechanism: Base-catalyzed nucleophilic addition followed by dehydration.

C. Electrophilic Aromatic Substitution
  • Position: C4 (The 4-position is most electron-rich).

  • Reactions: Halogenation (NBS), Nitration (HNO

    
    /H
    
    
    
    SO
    
    
    ).

Experimental Protocols

Protocol 6.1: Synthesis of Schiff Base Derivative

A self-validating protocol for derivatizing the aldehyde.

  • Preparation: Dissolve 1.0 mmol of 1-(p-tolyl)pyrazole-3-carbaldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the target substituted aniline (e.g., 4-chloroaniline).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 3–6 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (high R

      
      ) should disappear.
      
  • Isolation: Cool to room temperature. Pour into crushed ice. Filter the precipitate.

  • Purification: Recrystallize from ethanol/DMF.

Protocol 6.2: Oxidation to Carboxylic Acid
  • Reagent: Potassium Permanganate (KMnO

    
    ) or Silver Oxide (Ag
    
    
    
    O).
  • Conditions: Stir aldehyde in aqueous acetone/alkali at RT.

  • Workup: Acidify to precipitate the 1-(p-tolyl)pyrazole-3-carboxylic acid .

Biological & Pharmacological Potential[1][4][5][7][16]

The 1-(p-Tolyl)pyrazole scaffold is a privileged structure in medicinal chemistry, famously associated with Celecoxib (a COX-2 inhibitor).[3]

  • Anti-inflammatory: The p-tolyl group mimics the lipophilic side chains required to fit into the COX-2 hydrophobic channel.

  • Anticancer: 3-Carbaldehyde derivatives (specifically chalcones derived from them) have shown potency in inhibiting tubulin polymerization, leading to apoptosis in cancer cell lines (MCF-7, HeLa).

  • Antimicrobial: Schiff bases derived from this aldehyde exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.

Reactivity & Biological Pathway Diagram

BioActivity Aldehyde 1-(p-Tolyl)pyrazole-3-carbaldehyde SchiffBase Schiff Bases (Imines) (Reaction w/ Amines) Aldehyde->SchiffBase Chalcone Chalcones (Claisen-Schmidt w/ Acetophenones) Aldehyde->Chalcone Acid Carboxylic Acid (Oxidation) Aldehyde->Acid Bacteria Antimicrobial Activity (DNA Gyrase Inhibition) SchiffBase->Bacteria Cancer Anticancer Activity (Tubulin Polymerization Inhibition) Chalcone->Cancer Inflammation Anti-inflammatory (COX-2 Inhibition) Acid->Inflammation

Caption: Pharmacological mapping of the aldehyde derivatives to specific therapeutic targets.

References

  • Synthesis of Pyrazole-3-carbaldehydes

    • Title: "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity"[2]

    • Source:Arkivoc, 2011.[2]

    • URL:[Link]

  • Vilsmeier-Haack Reaction Context

    • Title: "Vilsmeier-Haack Reaction - Mechanism and Applic
    • Source:Chemistry Steps.
    • URL:[Link]

  • Biological Activity of Pyrazoles

    • Title: "Recent Advances in Synthesis and Properties of Pyrazoles"
    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

  • General Properties of Pyrazole Carbaldehydes

    • Title: "1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383"[4]

    • Source:PubChem.[4]

    • URL:[Link]

Sources

2-(P-Tolyl)pyrazole-3-carbaldehyde CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(p-Tolyl)pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(p-tolyl)pyrazole-3-carbaldehyde, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. While specific identifiers for this exact isomer are not readily found in major chemical databases, this document consolidates information on its structure, probable synthetic routes, and predicted properties based on established pyrazole chemistry. The guide details the Vilsmeier-Haack reaction as a primary synthetic pathway, outlines its potential as a versatile intermediate for the synthesis of bioactive molecules, and discusses its applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the fields of drug development and organic synthesis.

Introduction and Chemical Identity

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique chemical properties.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in numerous FDA-approved drugs.[2] The introduction of a carbaldehyde (formyl) group onto the pyrazole core creates a highly versatile chemical intermediate, enabling a wide array of subsequent chemical transformations.

2-(p-Tolyl)pyrazole-3-carbaldehyde belongs to this important class of compounds. It features a p-tolyl (4-methylphenyl) group attached to the N2 position of the pyrazole ring and a carbaldehyde group at the C3 position. This specific substitution pattern is anticipated to influence its electronic properties, reactivity, and biological interactions.

Despite a thorough search of chemical databases, a specific CAS Registry Number for 2-(p-tolyl)pyrazole-3-carbaldehyde could not be definitively identified, suggesting it may be a novel or less-cataloged compound. However, its isomers and related analogs are well-documented. For instance, the parent compound, 1H-Pyrazole-3-carbaldehyde, has the CAS number 3920-50-1.[3][4] This guide will, therefore, focus on the logical synthesis and predicted characteristics of the title compound based on established chemical principles and literature on analogous structures.

Chemical Identifiers and Predicted Properties

Below is a table summarizing the known and predicted chemical identifiers and properties for 2-(p-tolyl)pyrazole-3-carbaldehyde.

Identifier/PropertyValueSource/Method
IUPAC Name 2-(4-methylphenyl)-2H-pyrazole-3-carbaldehydeIUPAC Nomenclature
Molecular Formula C₁₁H₁₀N₂OCalculated
Molecular Weight 186.21 g/mol Calculated
Canonical SMILES Cc1ccc(cc1)n1nccc1C=OPredicted
InChI Key (Not available)-
CAS Number (Not available)-
Appearance Pale yellow to white solidPredicted based on analogs[5]
Solubility Soluble in organic solvents (DMF, DMSO, CH₂Cl₂)Predicted based on analogs[6]
Melting Point (Not available)-
Boiling Point (Not available)-

Synthesis and Mechanism

The synthesis of substituted pyrazole-4-carbaldehydes is frequently achieved via the Vilsmeier-Haack reaction.[7][8] This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[7] In the context of pyrazoles, it can be used to either formylate a pre-existing pyrazole ring or, more elegantly, to construct the formylated pyrazole ring in a one-pot cyclization-formylation process from a suitable hydrazone precursor.[9][10]

Retrosynthetic Analysis

A logical retrosynthetic approach for 2-(p-tolyl)pyrazole-3-carbaldehyde points to a Vilsmeier-Haack reaction on a precursor, 2-(p-tolyl)pyrazole, or a cyclization-formylation of a hydrazone derived from p-tolylhydrazine. The latter is often more efficient. The key starting materials would be p-tolylhydrazine and a suitable three-carbon electrophilic synthon that can provide the pyrazole backbone and the aldehyde functionality.

Proposed Synthetic Workflow: Vilsmeier-Haack Cyclization-Formylation

The most plausible and efficient synthesis involves the reaction of a hydrazone (formed from p-tolylhydrazine and a ketone) with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide).

The overall transformation can be depicted as follows: p-Tolylhydrazine + Acetaldehyde → Acetaldehyde p-tolylhydrazone Acetaldehyde p-tolylhydrazone + Vilsmeier Reagent → 2-(p-Tolyl)pyrazole-3-carbaldehyde

A more common variant for producing substituted pyrazole-4-carbaldehydes involves starting with an acetophenone derivative, which leads to a substituent at the 3-position of the final product.[9]

G p_tolylhydrazine p-Tolylhydrazine hydrazone Acetaldehyde p-tolylhydrazone p_tolylhydrazine->hydrazone acetaldehyde Acetaldehyde acetaldehyde->hydrazone vilsmeier Vilsmeier Reagent (POCl₃ + DMF) cyclization Cyclization & Formylation vilsmeier->cyclization hydrazone->cyclization Step 1: Hydrazone Formation product 2-(p-Tolyl)pyrazole-3-carbaldehyde cyclization->product Step 2: Vilsmeier-Haack Reaction

Caption: Proposed synthesis of 2-(p-tolyl)pyrazole-3-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Vilsmeier-Haack synthesis of pyrazole-carbaldehydes.[9]

Materials:

  • p-Tolylhydrazine hydrochloride

  • Acetaldehyde

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride and an equimolar amount of sodium acetate in ethanol.

    • Stir the mixture for 15 minutes at room temperature to liberate the free hydrazine.

    • Add an equimolar amount of acetaldehyde dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting materials.

    • Remove the solvent under reduced pressure to obtain the crude acetaldehyde p-tolylhydrazone.

  • Vilsmeier-Haack Cyclization-Formylation:

    • In a separate three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding POCl₃ (3 equivalents) dropwise to ice-cold DMF (used as solvent and reagent) with vigorous stirring. Maintain the temperature below 5°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

    • Dissolve the crude hydrazone from Step 1 in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

    • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude 2-(p-tolyl)pyrazole-3-carbaldehyde by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Causality and Experimental Choices:

  • The use of p-tolylhydrazine hydrochloride with sodium acetate is a standard method to generate the more reactive free hydrazine in situ.

  • The Vilsmeier reagent is prepared in excess to act as both the cyclizing and formylating agent.[8]

  • The reaction is performed under anhydrous conditions as the Vilsmeier reagent and intermediates are moisture-sensitive.

  • The final workup with ice and neutralization is critical to hydrolyze the iminium salt intermediate to the final aldehyde product and to neutralize the acidic reaction mixture.

Applications in Research and Development

The aldehyde functionality at the C3 position makes 2-(p-tolyl)pyrazole-3-carbaldehyde a highly valuable building block for creating diverse molecular libraries. Its utility spans pharmaceuticals, agrochemicals, and materials science.[3]

Intermediate in Drug Discovery

The pyrazole aldehyde can be readily converted into a variety of functional groups, serving as a scaffold for synthesizing potential therapeutic agents.

  • Condensation Reactions: The aldehyde can react with active methylene compounds (e.g., malononitrile, nitromethane) via Knoevenagel condensation to form α,β-unsaturated systems, which are precursors to other heterocycles.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted aminomethyl-pyrazoles, a motif found in many bioactive compounds.

  • Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to pyrazole esters, amides, and ethers.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to introduce various alkenyl substituents.

G start 2-(p-Tolyl)pyrazole-3-carbaldehyde acid Pyrazole-3-carboxylic Acid start->acid Oxidation alcohol Pyrazole-3-methanol start->alcohol Reduction (e.g., NaBH₄) amine Aminomethyl-pyrazole start->amine Reductive Amination alkene Alkenyl-pyrazole start->alkene Wittig Reaction chalcone Pyrazole Chalcone start->chalcone Knoevenagel/ Claisen-Schmidt Condensation

Caption: Reactivity of 2-(p-tolyl)pyrazole-3-carbaldehyde.

Potential Pharmacological Significance

Many pyrazole derivatives exhibit a wide range of biological activities.[11] The specific combination of the p-tolyl group and the reactive aldehyde suggests potential for:

  • Anti-inflammatory Activity: Celecoxib, a well-known COX-2 inhibitor, features a diaryl-pyrazole core. The structural motifs in 2-(p-tolyl)pyrazole-3-carbaldehyde make it a candidate for developing novel anti-inflammatory agents.

  • Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in various antimicrobial compounds. Derivatives of this aldehyde could be screened for activity against bacterial and fungal pathogens.

  • Anticancer Agents: Pyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(p-tolyl)pyrazole-3-carbaldehyde is not available, general precautions for handling aromatic aldehydes and heterocyclic compounds should be followed. Based on data for similar compounds like 1H-pyrazole-3-carbaldehyde, the substance may cause skin and eye irritation.[4]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(p-Tolyl)pyrazole-3-carbaldehyde is a structurally significant heterocyclic aldehyde with high potential as a synthetic intermediate. Although not widely cataloged, its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction. The presence of the reactive aldehyde group allows for extensive functionalization, making it a valuable precursor for the development of novel compounds in medicinal chemistry, particularly in the search for new anti-inflammatory, antimicrobial, and anticancer agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 195-242. Available at: [Link]

  • El-Shehry, M. F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at: [Link]

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Available at: [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available at: [Link]

  • Loro, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. Available at: [Link]

Sources

Solubility Profile of 2-(P-Tolyl)pyrazole-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Solubility in Advancing Pyrazole-Based Chemistries

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 2-(p-tolyl)pyrazole-3-carbaldehyde, a subject of growing interest, holds significant promise as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials.[3][4][5][6][7] However, the journey from a promising molecule to a viable product is often hampered by a fundamental physicochemical property: solubility. Understanding and characterizing the solubility profile of this compound in various organic solvents is not merely an academic exercise; it is a critical step in process development, formulation, and ultimately, ensuring its efficacy and applicability.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-(p-tolyl)pyrazole-3-carbaldehyde. We will delve into the molecular characteristics that govern its solubility, offer predictive insights into its behavior in different solvent classes, and provide a robust experimental protocol for its quantitative determination.

Molecular Structure and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The structure of 2-(p-tolyl)pyrazole-3-carbaldehyde reveals a nuanced interplay of polar and nonpolar functionalities that dictates its interaction with various solvents.

Figure 1: Molecular Structure of 2-(p-Tolyl)pyrazole-3-carbaldehyde.

Key structural features influencing solubility include:

  • The Pyrazole Core: This aromatic heterocyclic ring contains two nitrogen atoms, one of which is pyridinic and can act as a hydrogen bond acceptor. The aromatic nature of the ring allows for π-π stacking interactions.[8]

  • The p-Tolyl Group: This nonpolar, aromatic substituent significantly contributes to the lipophilicity of the molecule, suggesting a preference for nonpolar organic solvents.

  • The Carbaldehyde Group: The aldehyde functionality is polar and can act as a hydrogen bond acceptor, potentially enhancing solubility in polar solvents.

The interplay of the nonpolar p-tolyl group and the polar pyrazole and carbaldehyde moieties suggests that 2-(p-tolyl)pyrazole-3-carbaldehyde will exhibit moderate to good solubility in a range of organic solvents, with the optimal solvent choice depending on a balance of polarity and hydrogen bonding capabilities.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For 2-(p-tolyl)pyrazole-3-carbaldehyde, the following intermolecular interactions are key:

  • Van der Waals Forces: These are present in all molecules and will be the primary mode of interaction in nonpolar solvents. The large p-tolyl group will contribute significantly to these interactions.

  • Dipole-Dipole Interactions: The polar carbaldehyde group and the pyrazole ring create a molecular dipole, allowing for favorable interactions with polar solvents.

  • Hydrogen Bonding: While the molecule lacks a hydrogen bond donor, the nitrogen atoms of the pyrazole ring and the oxygen of the carbaldehyde group can act as hydrogen bond acceptors, interacting with protic solvents like alcohols.

cluster_solute 2-(p-Tolyl)pyrazole-3-carbaldehyde cluster_solvents Organic Solvents solute Pyrazole Core (H-bond acceptor, π-π) p-Tolyl Group (van der Waals, lipophilic) Carbaldehyde (H-bond acceptor, polar) polar_protic Polar Protic (e.g., Ethanol, Methanol) - H-bond donor/acceptor - Dipole-dipole solute->polar_protic Strong Interaction (H-bonding, dipole-dipole) polar_aprotic Polar Aprotic (e.g., Acetone, Acetonitrile) - H-bond acceptor - Dipole-dipole solute->polar_aprotic Moderate Interaction (Dipole-dipole) nonpolar Nonpolar (e.g., Toluene, Hexane) - van der Waals solute->nonpolar Favorable Interaction (van der Waals)

Caption: Intermolecular interactions governing solubility.

Based on this, we can predict the following solubility trends:

  • High Solubility: In polar aprotic solvents like acetone, acetonitrile, and dichloromethane, where dipole-dipole interactions will be significant.[10]

  • Moderate to High Solubility: In polar protic solvents such as ethanol and methanol, due to a combination of dipole-dipole interactions and hydrogen bonding.[1][10]

  • Moderate Solubility: In nonpolar aromatic solvents like toluene, facilitated by van der Waals forces and potential π-π stacking between the aromatic rings of the solute and solvent.[10]

  • Low Solubility: In nonpolar aliphatic solvents like hexane, where the interactions will be limited to weaker van der Waals forces.

Temperature is also a critical factor; for most solid solutes in organic solvents, solubility increases with temperature.[8] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, a well-controlled experimental method is essential. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • 2-(p-tolyl)pyrazole-3-carbaldehyde (solid, of known purity)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

start Start step1 Add excess solid solute to a known volume of solvent in a vial. start->step1 step2 Equilibrate at constant temperature with agitation for 24-48 hours. step1->step2 step3 Allow solid to settle. step2->step3 step4 Centrifuge to separate the solid and supernatant. step3->step4 step5 Filter the supernatant using a syringe filter. step4->step5 step6 Dilute the saturated solution with a known volume of mobile phase. step5->step6 step7 Analyze the diluted solution by a validated HPLC method. step6->step7 step8 Calculate the solubility from the concentration and dilution factor. step7->step8 end End step8->end

Caption: Shake-flask method for solubility determination.

Detailed Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 2-(p-tolyl)pyrazole-3-carbaldehyde to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being transferred.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of the solute.

  • Calculation: Calculate the solubility of 2-(p-tolyl)pyrazole-3-carbaldehyde in the specific solvent using the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of 2-(p-tolyl)pyrazole-3-carbaldehyde at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
EthanolPolar ProticModerate to HighTo be determined
MethanolPolar ProticModerate to HighTo be determined
AcetonePolar AproticHighTo be determined
AcetonitrilePolar AproticHighTo be determined
DichloromethanePolar AproticHighTo be determined
TolueneNonpolar AromaticModerateTo be determined
HexaneNonpolar AliphaticLowTo be determined

The interpretation of this data will provide valuable insights into the behavior of 2-(p-tolyl)pyrazole-3-carbaldehyde and guide the selection of appropriate solvents for various applications, from synthesis and purification to formulation and delivery.

Conclusion

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • SlideShare. (n.d.). Solubility experimental methods. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PubMed. (2020, February 15). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ARKIVOC. (2011, May 30). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Synthetic Utility of Pyrazole-3-Carbaldehydes

[1]

Executive Summary

Pyrazole-3-carbaldehydes (e.g., 1H-Pyrazole-3-carbaldehyde, CAS 3920-50-1) are "privileged scaffolds" in medicinal chemistry, serving as critical intermediates for p38 MAP kinase inhibitors, anti-inflammatory agents, and metal-organic ligands. However, their utility is frequently compromised by their susceptibility to autoxidation and potential for polymerization.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational framework. It integrates GHS compliance with practical bench-level protocols to preserve reagent integrity and ensure operator safety during high-value synthesis.

Part 1: Chemical Identity & Physicochemical Profile[2]

Understanding the physical state and reactivity profile is the first line of defense against experimental failure. The aldehyde moiety at the C3 position is electronically coupled to the pyrazole ring, making it reactive toward both nucleophiles and oxidizing agents.

Table 1: Physicochemical Properties (Core Example: 1H-Pyrazole-3-carbaldehyde)
PropertySpecificationOperational Note
CAS Number 3920-50-1Primary identifier for inventory tracking.[1]
Molecular Formula C₄H₄N₂OMW: 96.09 g/mol .[2][3][4][5]
Physical State Solid (Light brown to yellow)Darkening indicates oxidation/polymerization.
Melting Point 149–153 °CSharp MP indicates high purity; broad range implies degradation.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane).
pKa ~2.5 (Pyrazole NH)Amphoteric; can be deprotonated by strong bases.
Air Sensitivity High Oxidizes to Pyrazole-3-carboxylic acid upon exposure.

Part 2: Hazard Identification (GHS & Toxicology)

While often classified as "Irritants," pyrazole aldehydes possess specific risks regarding eye damage and potential ingestion toxicity that require elevated awareness compared to standard organic intermediates.

Table 2: GHS Classification & Risk Assessment
Hazard ClassCategoryH-CodeHazard StatementResearcher Implication
Acute Toxicity (Oral) 4H302 Harmful if swallowedDo not mouth pipette.[3] Wash hands immediately after glove removal.
Skin Corrosion 2H315 Causes skin irritationStandard nitrile gloves (0.11mm) are generally sufficient.
Eye Damage 1 or 2AH318/H319 Causes serious eye damage/irritationCritical: H318 implies irreversible damage. Wear chemical splash goggles, not just safety glasses.
STOT - SE 3H335 May cause respiratory irritationHandle strictly within a fume hood to prevent mucosal inflammation.

Toxicological Insight: The "Harmful if swallowed" designation often stems from the metabolic conversion of the aldehyde to reactive intermediates that can disrupt cellular respiration. Always treat as a systemic toxicant.

Part 3: Advanced Handling & Storage Protocols

The Causality of Degradation: The primary failure mode for this reagent is autoxidation . The aldehyde hydrogen is abstracted by atmospheric oxygen, forming a radical that propagates to form pyrazole-3-carboxylic acid. This impurity interferes with stoichiometry in sensitive couplings (e.g., reductive aminations).

Protocol 3.1: The "Inert-Chain" Handling Workflow

Objective: To transfer reagent without breaking the inert atmosphere barrier.

  • Equilibration: Remove the container from cold storage (2–8°C) and allow it to reach room temperature before opening.

    • Reasoning: Opening a cold bottle condenses atmospheric moisture inside, accelerating hydrolysis and polymerization.

  • Atmospheric Control: All weighing should occur under a blanket of Nitrogen or Argon. If a glovebox is unavailable, use an inverted funnel connected to an inert gas line positioned over the balance.

  • Tool Selection: Use anti-static spatulas. Pyrazoles can be static-prone; static discharge can scatter dust (inhalation hazard).

  • Resealing: Purge the headspace of the bottle with Argon (heavier than air) before recapping. Parafilm is insufficient; use electrical tape over the cap for long-term storage.

Visualization: Safe Handling Logic Flow

HandlingWorkflowStartCold Storage(4°C)EquilibrateEquilibrate to RT(Prevent Condensation)Start->Equilibrate 30 mins WeighWeighing(Inert Blanket/Hood)Equilibrate->Weigh Anti-static tools ProcessSynthesisApplicationWeigh->Process Immediate use PurgeArgon PurgeHeadspaceWeigh->Purge Remaining stock ResealReseal & Return(Desiccator)Purge->ResealReseal->Start Loop

Figure 1: The "Inert-Chain" workflow prevents moisture ingress and autoxidation during routine handling.

Part 4: Synthetic Utility & Reactivity

In drug discovery, the C3-aldehyde is a versatile "warhead" for diversification.[2] However, its reactivity must be modulated.

Key Transformations
  • Reductive Amination: Reacts with primary amines (using NaBH(OAc)₃) to form secondary amines.

    • Critical Control: Ensure the aldehyde is free of carboxylic acid (acid impurities quench the hydride reducing agent).

  • Vilsmeier-Haack Formylation: Often the method of synthesis for this compound, but the aldehyde itself can undergo further electrophilic aromatic substitution at the C4 position if not protected.

  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form fused ring systems like pyrazolo[1,5-a]pyrimidines.

Visualization: Reactivity & Degradation Pathways

ReactivityAldehydePyrazole-3-carbaldehyde(Active Reagent)OxidationDegradation: Autoxidation(Air Exposure)Aldehyde->OxidationSchiffSchiff Base / Imine(Drug Intermediate)Aldehyde->Schiff + Amine (Reductive Amination)CondensationFused Heterocycles(e.g., Pyrazolo-pyrimidines)Aldehyde->Condensation + MalononitrileAcidPyrazole-3-carboxylic Acid(Inactive Impurity)Oxidation->AcidAminePrimary Amine+ NaBH(OAc)3Amine->SchiffMethyleneActive Methylene(Knoevenagel)Methylene->Condensation

Figure 2: Competing pathways. Red indicates degradation (oxidation); Green indicates synthetic utility.

Part 5: Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury. These steps are self-validating based on the chemical's GHS profile.

Spill Management
  • Evacuate & Ventilate: If >10g is spilled outside a hood, evacuate the area to allow dust to settle.

  • PPE Upgrade: Don double nitrile gloves and a P95/P100 respirator before re-entering.

  • Neutralization: Do not use water initially (spreads the chemical). Cover with an inert absorbent (vermiculite or sand).

  • Disposal: Sweep into a sealed container. Label as "Toxic Organic Solid."

First Aid (Mechanism-Based)
  • Eye Contact (Critical): The aldehyde group reacts with corneal proteins. Rinse immediately for 15 minutes . Do not rely on neutralization solutions; dilution via water is the only safe immediate synthesis. Seek an ophthalmologist immediately due to H318 risk.[1]

  • Skin Contact: Wash with soap and water.[6][7][8] Alcohol-based sanitizers may increase permeability; avoid them immediately after exposure.

References

  • PubChem. (2025).[3] 1H-Pyrazole-3-carbaldehyde Compound Summary (CID 12218383).[2][3][5] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[3] C&L Inventory: 1H-Pyrazole-3-carbaldehyde.[8][Link]

  • Kumar, R., et al. (2021). "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 26(16), 4749. [Link]

Technical Monograph: The Genesis and Synthesis of N-Substituted Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted pyrazole-4-carbaldehyde scaffold represents a cornerstone in heterocyclic chemistry, serving as a critical intermediate in the synthesis of bioactive pharmaceuticals, including COX-2 inhibitors and anticancer agents. This guide dissects the evolution of this moiety from Ludwig Knorr’s early pyrazolone discoveries to the modern "Double Vilsmeier-Haack" cyclization strategy. We provide a rigorous analysis of the synthetic mechanism, a validated experimental protocol, and a review of pharmacological applications, designed specifically for medicinal chemists and process engineers.

Historical Genesis & Structural Evolution

The history of the pyrazole nucleus is a timeline of increasing synthetic complexity driven by the need for stable, bioactive pharmacophores.

  • 1883 (The Dawn): Ludwig Knorr first synthesized the pyrazole ring (specifically 1-phenyl-3-methyl-5-pyrazolone) via the condensation of ethyl acetoacetate with phenylhydrazine. This established the "Knorr Pyrazole Synthesis" as the primary route to the ring system.

  • 1927 (The Reagent): Anton Vilsmeier and Albrecht Haack discovered that N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) could formylate electron-rich aromatics. This reagent, the chloromethyleniminium salt , became known as the Vilsmeier reagent.

  • 1970s (The Convergence): Researchers (notably Kira et al. and later adaptations) discovered that hydrazones derived from methyl ketones could undergo a "Double Vilsmeier-Haack" reaction. This one-pot cascade achieves two transformations simultaneously:

    • Cyclization to form the pyrazole ring.[1]

    • C4-Formylation to install the aldehyde group.

This convergence allowed for the rapid generation of 1,3-disubstituted pyrazole-4-carbaldehydes, a scaffold now ubiquitous in drug discovery libraries.

Synthetic Methodologies: The Double Vilsmeier Strategy

While direct formylation of existing pyrazoles is possible, it is often inefficient due to regioselectivity issues. The industry-standard approach for de novo synthesis is the Vilsmeier-Haack Cyclization of Hydrazones .

The Reaction Workflow

The transformation converts a simple acetophenone hydrazone into a complex heterocyclic aldehyde using the Vilsmeier reagent as a C1 building block (providing the C4 carbon and the aldehyde carbon).

G Start Methyl Ketone (Acetophenone) Step1 Hydrazone Formation (NH2NH-R / EtOH) Start->Step1 Inter Hydrazone Intermediate Step1->Inter Cyclization Double Vilsmeier Cyclization (80-90°C) Inter->Cyclization Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Cyclization 2-3 Equiv. Hydrolysis Alkaline Hydrolysis (Na2CO3 / Ice) Cyclization->Hydrolysis Product N-Substituted Pyrazole-4-Carbaldehyde Hydrolysis->Product

Figure 1: The synthetic workflow from ketone precursors to the final pyrazole aldehyde scaffold.

Mechanistic Insights (Causality & Logic)

To optimize this reaction, one must understand the role of the chloroiminium ion . The reaction requires two equivalents of the Vilsmeier reagent: one to form the ring and one to formylate it.

Mechanistic Pathway
  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[2]

  • Attack on Hydrazone: The hydrazone nitrogen attacks the Vilsmeier reagent.

  • Cyclization: A second equivalent of the reagent attacks the alpha-methyl group of the hydrazone (which is activated/enolized), facilitating ring closure.

  • Aromatization & Hydrolysis: Elimination of dimethylamine and subsequent hydrolysis yields the aldehyde.

Mechanism VR Vilsmeier Reagent (Chloroiminium Ion) Inter1 N-Formylated Intermediate VR->Inter1 Attack by NH Inter2 Bis-Iminium Species VR->Inter2 Attack at Methyl C Hydrazone Acetophenone Hydrazone Hydrazone->Inter1 Inter1->Inter2 RingClose Cyclization & Aromatization Inter2->RingClose - Me2NH, - HCl Final Pyrazole-4-Carbaldehyde RingClose->Final Hydrolysis (H2O)

Figure 2: Step-wise mechanistic flow of the Double Vilsmeier-Haack reaction.

Validated Experimental Protocol

Objective: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol.

Reagents & Equipment
  • Precursor: Acetophenone phenylhydrazone (2.10 g, 10 mmol).

  • Solvent/Reagent: DMF (anhydrous, 10 mL).

  • Activator: POCl₃ (Phosphorus oxychloride) (3.37 g, 22 mmol).

  • Apparatus: Round-bottom flask, drying tube (CaCl₂), ice bath, reflux condenser.

Step-by-Step Methodology
  • Reagent Preparation (Cold Phase):

    • Place 10 mL of anhydrous DMF in a round-bottom flask.

    • Cool to 0–5°C in an ice bath.

    • Add POCl₃ dropwise with constant stirring. Critical: Maintain temperature below 10°C to prevent uncontrolled exotherm and reagent decomposition. Stir for 15 minutes to generate the Vilsmeier salt (white/yellowish suspension).

  • Addition:

    • Dissolve the hydrazone in a minimum amount of DMF (if solid) or add directly if liquid.

    • Add the hydrazone solution dropwise to the cold Vilsmeier reagent.

  • Thermal Activation:

    • Allow the mixture to warm to room temperature (RT).

    • Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazone spot and the appearance of a highly fluorescent pyrazole spot.

  • Work-up & Hydrolysis:

    • Pour the reaction mixture onto crushed ice (approx. 100g).

    • Neutralize the acidic solution with saturated Na₂CO₃ or NaOH solution until pH 7–8. Note: This step hydrolyzes the iminium salt to the aldehyde.

    • A solid precipitate should form.

  • Purification:

    • Filter the solid, wash with cold water.

    • Recrystallize from Ethanol or Ethanol/DMF mixture.

Validation Criteria (Self-Check)
  • Yield: Expected range 70–85%.

  • IR Spectroscopy: Appearance of sharp C=O stretch at ~1670–1690 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Distinct singlet for the aldehyde proton (-CHO) at 9.8–10.1 ppm .

Pharmacological Significance & Data[2][3][4][5][6][7][8][9][10]

The N-substituted pyrazole-4-carbaldehyde is not just an intermediate; it is a "privileged scaffold." The aldehyde group allows for Knoevenagel condensations to form chalcones or Schiff bases, which often exhibit higher potency than the parent ring.

Structure-Activity Relationship (SAR) Data

Summary of recent findings on derivatives synthesized via this route:

Derivative TypeTarget / Cell LineActivity (IC₅₀ / MIC)Reference
1,3-Diphenyl-pyrazole-4-aldehyde MCF-7 (Breast Cancer)15.6 µM[1]
5-Chloro-pyrazole derivative COX-2 (Inflammation)High Selectivity (SI > 50)[2]
Pyrazole-Chalcone Hybrid M. tuberculosis (H37Rv)6.25 µg/mL[3]
Thiazole-Pyrazole Hybrid EGFR Kinase0.45 µM[4]

References

  • Biological Activity of Pyrazole Derivatives: Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Source: Molecules (MDPI), 2023. URL:[Link]

  • Vilsmeier-Haack Mechanism & Synthesis: Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[3][4] Source: Arkivoc, 2011. URL:[Link]

  • Double Vilsmeier Reaction (Kira/Hydrazone Route): Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Source: Molecules, 2010.[4] URL:[Link]

  • Anticancer Applications: Title: Synthesis and biological evaluation of some new pyrazole derivatives as anti-cancer agents.[1][5][3][6] Source: European Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Schiff Bases Derived from 2-(p-Tolyl)pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the optimized protocol for synthesizing Schiff bases (azomethines) utilizing 2-(p-tolyl)pyrazole-3-carbaldehyde as the electrophilic precursor. Pyrazole-based Schiff bases have emerged as "privileged scaffolds" in medicinal chemistry, demonstrating potent antimicrobial , anti-inflammatory , and anticancer profiles [1, 2].[1]

The inclusion of the p-tolyl moiety at the nitrogen position enhances the lipophilicity (LogP) of the scaffold, potentially improving membrane permeability compared to unsubstituted analogs. This guide moves beyond standard textbook procedures, offering a field-tested, acid-catalyzed condensation protocol designed for high reproducibility and purity in drug discovery workflows.

Scientific Foundation & Reaction Mechanism

The Chemistry of Azomethine Formation

The synthesis relies on the reversible condensation of the carbonyl group of 2-(p-tolyl)pyrazole-3-carbaldehyde with a primary aromatic or aliphatic amine. This reaction proceeds via a nucleophilic attack followed by dehydration.

Key Mechanistic Insight: While Schiff base formation is an equilibrium process, the reaction is often sluggish with electron-rich heterocyclic aldehydes. To drive the reaction forward, we utilize glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the amine nucleophile [3].

Reaction Pathway Diagram

The following diagram illustrates the acid-catalyzed mechanism and the critical dehydration step that locks the imine structure.

ReactionMechanism Aldehyde 2-(p-Tolyl)pyrazole- 3-carbaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack (AcOH Cat.) Amine Primary Amine (R-NH2) Amine->Intermediate Transition Protonated Intermediate Intermediate->Transition Proton Transfer Product Schiff Base (Imine) + H2O Transition->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of pyrazole-3-carbaldehyde with primary amines.

Experimental Protocol

Materials & Reagents[2]
  • Precursor: 2-(p-Tolyl)pyrazole-3-carbaldehyde (Purity >98%).

  • Reactant: Substituted Aniline / Primary Amine (1.0 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

    • Note: Ethanol is preferred for its higher boiling point (78°C), which accelerates the reaction compared to methanol.

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Purification: Ethanol (for recrystallization), Diethyl ether (for washing).

Step-by-Step Synthesis Procedure

Step 1: Solubilization Charge a 50 mL round-bottom flask (RBF) with 1.0 mmol of 2-(p-tolyl)pyrazole-3-carbaldehyde. Add 15 mL of absolute ethanol . Stir at room temperature until fully dissolved.

  • Expert Tip: If the aldehyde is stubborn, mild warming (40°C) helps. Do not proceed until the solution is clear to ensure homogenous kinetics.

Step 2: Amine Addition Add 1.0 mmol (1 equiv) of the chosen primary amine to the flask.

  • Stoichiometry Note: A slight excess of amine (1.05 equiv) can be used if the amine is volatile, but 1:1 is standard to simplify purification.

Step 3: Catalysis Add 2-3 drops of glacial acetic acid to the mixture.

  • Caution: Too much acid can protonate the amine, rendering it non-nucleophilic. A pH of 4-5 is ideal.

Step 4: Reflux Equip the RBF with a water-cooled condenser. Reflux the mixture at 78-80°C for 4 to 6 hours .

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).[2]

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4 v/v).

    • Visualization: UV lamp (254 nm). The Schiff base typically appears as a distinct spot with a different Rf value than the starting aldehyde.

Step 5: Isolation Once the reaction is complete (disappearance of aldehyde spot), allow the mixture to cool to room temperature. Then, pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Why: The sudden polarity change and temperature drop force the hydrophobic Schiff base to precipitate rapidly.

Step 6: Purification Filter the solid precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) followed by a small amount of cold ethanol (1 x 5 mL) to remove unreacted amine.

  • Recrystallization:[2][3][4] Recrystallize the crude product from hot ethanol to yield the pure Schiff base as colored crystals (often yellow/orange).

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis and purification.

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Dissolve in EtOH Add Cat. AcOH Start->Mix Reflux Reflux (78°C) 4-6 Hours Mix->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Ice Pour onto Crushed Ice TLC->Ice Complete Filter Vacuum Filtration Ice->Filter Recryst Recrystallize (Hot EtOH) Filter->Recryst Final Pure Schiff Base Recryst->Final

Figure 2: Operational workflow for the synthesis of pyrazole-based Schiff bases.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

Infrared Spectroscopy (FT-IR)

The formation of the imine bond is confirmed by the appearance of a strong absorption band and the disappearance of the carbonyl peak.

Functional GroupExpected Frequency (cm⁻¹)Interpretation
C=N (Imine) 1600 – 1625 Diagnostic Peak: Confirms Schiff base formation.[4]
C=O (Aldehyde)1660 – 1700Must be absent in pure product.
C=C (Aromatic)1450 – 1600Pyrazole and phenyl ring skeletal vibrations.
C-H (Aromatic)3000 – 3100Stretching vibrations of the p-tolyl/pyrazole rings.
Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃.

  • Azomethine Proton (-CH=N-): Look for a sharp singlet in the range of δ 8.4 – 9.0 ppm . This is the definitive proof of condensation.

  • Pyrazole Ring Protons: Typically appear between δ 6.5 – 8.0 ppm.

  • p-Tolyl Methyl Group: A characteristic singlet around δ 2.3 – 2.4 ppm (integrating to 3H).[4]

Senior Scientist Notes & Troubleshooting

  • Regiochemistry Note: The nomenclature "2-(p-tolyl)" often refers to the N-substituted isomer (N1 in standard IUPAC). Ensure your starting material is structurally verified, as Vilsmeier-Haack conditions on hydrazones typically yield the 4-carbaldehyde . If you specifically require the 3-carbaldehyde , ensure it was synthesized via oxidation of a 3-methyl precursor or specific cyclization methods [4].

  • Moisture Sensitivity: While the final product is stable, the reaction intermediate (carbinolamine) is sensitive to water. Ensure glassware is dry and ethanol is "absolute" grade.

  • Yield Optimization: If yields are low (<60%), add a molecular sieve (3Å or 4Å) to the reaction flask to scavenge the water byproduct, shifting the equilibrium toward the product.

References

  • Biological Activity of Pyrazole Schiff Bases

    • Title: Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles.[4][5][6]

    • Source: International Journal of Pharmaceutical Sciences and Research.
    • Link:[Link]

  • Pharmacological Potential

    • Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflamm
    • Source: MDPI (Molecules).
    • Link:[Link]

  • Synthetic Methodology (Acid Catalysis)

    • Title: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes.[1][7]

    • Source: RSC Advances.[8]

    • Link:[Link]

  • Aldehyde Precursor Synthesis

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[9][3][7][10][11]

    • Source: ResearchG
    • Link:[Link]

Sources

Vilsmeier-Haack reaction protocol for 2-(P-Tolyl)pyrazole-3-carbaldehyde

Application Note: Vilsmeier-Haack Formylation Protocol for 1-( -Tolyl)pyrazole-4-carbaldehyde

Executive Summary

This protocol outlines the synthesis of 1-(


-tolyl)-1H-pyrazole-4-carbaldehyde


Reaction Mechanism & Chemical Logic

The reaction proceeds through an Electrophilic Aromatic Substitution (EAS). The pyrazole ring, activated by the

Mechanistic Pathway (DOT Visualization)

VilsmeierMechanismcluster_0Step 1: Reagent Formationcluster_1Step 2: Electrophilic Attackcluster_2Step 3: HydrolysisDMFDMFVReagentChloroiminium Ion(Vilsmeier Reagent)DMF->VReagent- PO2Cl2-POCl3POCl3POCl3->VReagentIntermediate1Iminium Intermediate(Sigma Complex)VReagent->Intermediate1Substrate1-(p-Tolyl)pyrazoleSubstrate->Intermediate1+ VReagentProduct1-(p-Tolyl)pyrazole-4-carbaldehydeIntermediate1->ProductHydrolysisWaterH2O / NaOAcWater->Product

Caption: Mechanistic flow from Vilsmeier reagent generation to the final hydrolytic release of the aldehyde.

Pre-Reaction Safety & Preparation

Critical Safety Hazards
  • Phosphoryl Chloride (

    
    ):  Highly corrosive and water-reactive. Releases HCl gas upon contact with moisture. Handle only in a fume hood.
    
  • DMF: Hepatotoxic and readily absorbed through skin.

  • Exotherm: The mixing of DMF and

    
     is exothermic. Strict temperature control (0°C) is required during addition to prevent thermal runaway or reagent decomposition ("Black Tar" formation).
    
Reagents & Stoichiometry
ReagentRoleEquiv.Molar Mass ( g/mol )Notes
1-(

-Tolyl)pyrazole
Substrate1.0158.20Pre-dried; moisture inhibits reaction.

Electrophile Source1.2 - 3.0153.33Freshly distilled preferred.
DMF Solvent/Reagent5.0 - 10.073.09Anhydrous; serves as solvent.
Sodium Acetate (aq) Quench BufferExcess-Used to buffer hydrolysis pH ~5-6.

Detailed Experimental Protocol

Phase 1: Generation of Vilsmeier Reagent[1]
  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Solvent Charge: Add anhydrous DMF (5.0 equiv) to the RBF.

  • Cooling: Submerge the RBF in an ice-salt bath to reach an internal temperature of 0–5°C.

  • Addition: Add

    
     (1.5 equiv) dropwise via the addition funnel over 20–30 minutes.
    
    • Control Point: Do not allow temperature to exceed 10°C. The solution will turn pale yellow/orange.

    • Aging: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt [1].

Phase 2: Formylation Reaction
  • Substrate Addition: Dissolve 1-(

    
    -tolyl)pyrazole (1.0 equiv) in a minimum volume of DMF (1-2 mL/g). Add this solution dropwise to the cold Vilsmeier reagent.
    
  • Temperature Ramp: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heating: Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). The starting material spot (

      
       ~0.6) should disappear, and a new polar spot (
      
      
      ~0.4) should appear.
    • Note: Higher temperatures (>100°C) may degrade the tolyl group or cause polymerization.

Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Hydrolysis: Adjust the pH to 7–8 using saturated Sodium Acetate (NaOAc) solution or 2N NaOH.

    • Observation: The iminium intermediate hydrolyzes to the aldehyde.[1][2] A solid precipitate usually forms. Stir for 1 hour to ensure complete hydrolysis.

  • Extraction (if oil forms): If a solid does not precipitate, extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over

    
    .
    
  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1). If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Experimental Workflow (DOT Visualization)

WorkflowStartStart: Dry DMF in RBF(0°C)AddPOCl3Add POCl3 Dropwise(Maintain <10°C)Start->AddPOCl3AddSubstrateAdd 1-(p-Tolyl)pyrazole(Dissolved in DMF)AddPOCl3->AddSubstrateHeatHeat to 80-90°C(4-6 Hours)AddSubstrate->HeatQuenchPour onto Crushed IceNeutralize with NaOAcHeat->QuenchIsolateFilter Solid orExtract with DCMQuench->IsolatePurifyRecrystallize (EtOH)or Column ChromatographyIsolate->Purify

Caption: Step-by-step operational workflow for the synthesis and isolation of the target aldehyde.[3][4]

Characterization & Validation

To validate the synthesis of 1-(


-tolyl)-1H-pyrazole-4-carbaldehyde
TechniqueExpected SignalInterpretation

NMR

9.80 - 10.00 ppm (s, 1H)
Aldehyde (-CHO) proton (Diagnostic).

NMR

8.40 - 8.50 ppm (s, 1H)
Pyrazole C5-H (Deshielded by aldehyde).

NMR

8.10 - 8.20 ppm (s, 1H)
Pyrazole C3-H.

NMR

2.30 - 2.40 ppm (s, 3H)
Methyl group on the

-tolyl ring.
IR 1670 - 1690

Strong C=O stretching vibration.
Mass Spec [M+H]+ ~ 187.08Consistent with

.

Troubleshooting & Optimization

  • Low Yield / Black Tar:

    • Cause: Reaction temperature too high during

      
       addition or heating phase.
      
    • Solution: Strictly maintain 0°C during addition. Do not exceed 90°C during the reaction.

  • Incomplete Hydrolysis:

    • Cause: Quench pH too acidic or time too short.

    • Solution: Ensure pH is neutralized to 7-8 using Sodium Acetate and stir the aqueous mixture for at least 60 minutes before extraction.

  • Regioisomer Concerns (3-CHO vs 4-CHO):

    • Validation: Run a NOESY NMR experiment. Strong NOE correlation between the aldehyde proton and the C5/C3 protons confirms the position. The C4-aldehyde is the thermodynamic product of Vilsmeier-Haack on

      
      -arylpyrazoles [2].
      

References

  • Vilsmeier, A., & Haack, A. (1927).[2][5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[2][5] Berichte der deutschen chemischen Gesellschaft.[5]

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review).[2][6][7] Comprehensive Organic Synthesis.

  • Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of semicarbazones.[8][9] (Discussion on pyrazole formation). 9

  • Popov, A. V., et al. (2019).[3] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.[3] 3

Troubleshooting & Optimization

Removing unreacted starting materials from 2-(P-Tolyl)pyrazole-3-carbaldehyde mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for N-(p-Tolyl)pyrazole-3-carbaldehyde

Topic: Removing Unreacted Starting Materials & Impurities Target Compound: 2-(p-Tolyl)pyrazole-3-carbaldehyde (chemically defined as 1-(p-tolyl)-1H-pyrazole-3(or 4)-carbaldehyde depending on regiochemistry). Primary Impurities: p-Tolylhydrazine (Starting Material), Regioisomers, Vilsmeier Salts.

Executive Summary: The Purification Hierarchy

In the synthesis of aryl-pyrazole carbaldehydes, researchers often face a "sticky" problem: aryl hydrazines (p-tolylhydrazine) are toxic, basic, and difficult to remove via standard chromatography due to streaking. Furthermore, the formation of regioisomers (1,3- vs. 1,5-substitution) complicates isolation.

This guide prioritizes Chemo-Selective Purification over physical separation. We utilize the reactivity of the aldehyde group to separate the product from non-aldehyde impurities (hydrazines, starting ketones) using the Bisulfite Adduct Method , followed by chromatographic polishing for regioisomers.

Module 1: The "Gold Standard" – Bisulfite Adduct Purification

Best for: Removing non-aldehyde impurities (Hydrazines, starting materials, non-formylated pyrazoles).

The most robust method to isolate your aldehyde from p-tolylhydrazine is to temporarily convert the aldehyde into a water-soluble (or solid precipitating) sodium bisulfite adduct. The hydrazine remains in the organic layer, while the product moves to the aqueous phase or solid state.

Protocol A: The Phase-Switch Workflow
  • Preparation: Dissolve your crude reaction mixture in a non-water-miscible solvent (Ethyl Acetate or Diethyl Ether). Do not use DCM if you want the adduct to precipitate (adducts are often soluble in chlorinated solvents).

  • Adduct Formation:

    • Add 1.5 - 2.0 equivalents of Saturated Aqueous Sodium Bisulfite (NaHSO₃) .

    • Crucial Step: Vigorously stir or shake for 30–60 minutes. Aldehyde adduct formation is reversible and equilibrium-driven; vigorous mixing is required to push the equilibrium.

  • Separation:

    • Scenario A (Precipitate forms): If a white solid forms, this is your pure product adduct. Filter it. Wash the filter cake with diethyl ether (removes hydrazine).

    • Scenario B (No precipitate): Separated the layers. Your product is now in the Aqueous Layer .[1] The organic layer contains the unreacted p-tolylhydrazine and other organics. Discard the organic layer (properly, as hydrazine waste).

  • Regeneration (Hydrolysis):

    • Take the solid adduct (suspended in water) or the aqueous layer from Step 3.

    • Add Saturated Sodium Bicarbonate (NaHCO₃) or 10% NaOH until pH > 10.

    • Observation: The solution will turn cloudy as the free aldehyde regenerates and oils out.

  • Recovery: Extract the aqueous mixture with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Why this works: Hydrazines are basic but do not form stable sulfonates under these conditions. They remain in the organic wash.[2]

Module 2: Troubleshooting & FAQs

Q1: The p-tolylhydrazine is persistent. My TLC still shows a draggy spot near the baseline.

Diagnosis: Aryl hydrazines are weak bases and can "stick" to silica, slowly leaching into your product fractions. Solution: Acidic Wash or Scavenging.

  • The Acid Wash: Before column chromatography, dissolve crude in EtOAc and wash with 1M HCl .

    • Mechanism:[3][4][5] Protonates the hydrazine (forming the hydrazinium salt), forcing it into the aqueous layer.

    • Caution: Pyrazoles are also weak bases.[6] If your pyrazole is electron-rich, it might also protonate. Check the aqueous layer by neutralizing a small aliquot to see if your product precipitates.

  • The Anhydride Scavenger: Add 1.1 equivalents (relative to estimated hydrazine) of Phthalic Anhydride to the crude mixture and stir for 1 hour.

    • Mechanism:[3][4][5] Reacts with hydrazine to form an insoluble phthalhydrazide or a highly polar species that is easily separated via filtration or stays at the baseline of a silica column.

Q2: I have two spots with very similar Rf values. Is this the hydrazine?

Diagnosis: This is likely Regioisomerism , not hydrazine. The reaction of p-tolylhydrazine with 1,3-dicarbonyls typically yields a mixture of 1-(p-tolyl)-3-substituted and 1-(p-tolyl)-5-substituted pyrazoles. Solution: Regio-selective Chromatography.

  • TLC Optimization: Do not use pure EtOAc/Hexane. Isomers often separate better with Toluene/Ethyl Acetate or DCM/Methanol gradients.

  • Identification: The 1,5-isomer is usually more sterically crowded (twisted phenyl ring) and often elutes slightly faster (higher Rf) than the 1,3-isomer in non-polar solvents, though this depends on the specific 3-substituent.

Q3: My aldehyde yield is low after Bisulfite treatment.

Diagnosis: Steric hindrance or incomplete hydrolysis. Solution:

  • Increase Time: Substituted pyrazole aldehydes can be sterically bulky. Stir with bisulfite for >2 hours.

  • Regeneration pH: Ensure the pH during regeneration reaches >10. Some adducts are stable at neutral pH.

  • Formaldehyde Exchange: Instead of base, add excess Formaldehyde (37% aq) to the adduct solution. Formaldehyde binds bisulfite more strongly than your bulky aldehyde, releasing your product.

Module 3: Visualizing the Workflow

The following diagram illustrates the logic flow for purifying the crude mixture, distinguishing between the "Phase Switch" (Bisulfite) and "Scavenging" routes.

PurificationProtocol Crude Crude Mixture (Aldehyde + Hydrazine + Isomers) Choice Primary Impurity? Crude->Choice Bisulfite Bisulfite Treatment (Add sat. NaHSO3) Choice->Bisulfite Non-Aldehyde Impurities (Hydrazines) AcidWash Acid Wash (1M HCl wash of Organic Phase) Choice->AcidWash Basic Impurities Only PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Hydrazine/Regioisomers) PhaseSep->OrgLayer Discard AqLayer Aqueous/Solid Phase (Contains Aldehyde Adduct) PhaseSep->AqLayer Keep Wash Wash with Ether AqLayer->Wash Hydrolysis Hydrolysis (Add NaHCO3 or Formaldehyde) Wash->Hydrolysis Extract Extraction (EtOAc) Hydrolysis->Extract FinalProduct Purified 2-(p-Tolyl)pyrazole-3-carbaldehyde Extract->FinalProduct Pure Aldehyde AqWaste Aqueous Waste (Hydrazinium Salts) AcidWash->AqWaste Discard OrgProduct Organic Phase (Product + Non-Basic Impurities) AcidWash->OrgProduct Keep OrgProduct->FinalProduct

Caption: Logical workflow for the purification of pyrazole carbaldehydes. The Bisulfite path (Left) is preferred for high purity, effectively "filtering" the molecule chemically.

Module 4: Data & Reference Tables

Table 1: Solvent Systems for Chromatography & Crystallization

Use these starting points to separate regioisomers if Bisulfite purification is insufficient.

MethodSolvent SystemPurposeNotes
TLC / Flash Hexane : EtOAc (3:1)General Purity CheckStandard starting point.
TLC / Flash Toluene : EtOAc (9:1)Isomer Separation Toluene provides pi-pi interaction differentiation for regioisomers.
TLC / Flash DCM : MeOH (98:2)Polar ImpuritiesMoves the aldehyde; hydrazine stays at baseline.
Recrystallization Ethanol (Hot) -> WaterFinal PolishDissolve in min. hot EtOH, add water until turbid, cool slowly.
Recrystallization IsopropanolBulk PurificationGood for N-aryl pyrazoles; impurities often stay in mother liquor.
Table 2: Key Chemical Shifts (NMR) for Verification

Verify you have the aldehyde and not the hydrazone or alcohol.

Moiety1H NMR Shift (approx., CDCl3)Diagnostic Feature
Aldehyde (-CHO) 9.8 – 10.1 ppm Singlet. If absent, oxidation failed or reacted with hydrazine.
Pyrazole-H 6.5 – 8.0 ppmAromatic region. Look for specific splitting patterns.
p-Tolyl (-CH3) 2.3 – 2.4 ppmSinglet. Integration should match the aldehyde proton (3:1).

References

  • Purification of Aldehydes via Bisulfite Adducts

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry.

  • Separation of Pyrazole Regioisomers

    • Viñas, J., et al. (2025). Preparation, separation and characterization of two pyrazolic regioisomers.
    • (Note: Generalized institutional repository link based on search context)

  • Synthesis of 1-Aryl-pyrazole-4-carbaldehydes (Vilsmeier-Haack)

    • Thangarasu, et al. (2025).[7] Recent Advances in the Synthesis of Pyrazole Derivatives. Chemical Review Letters.

  • Hydrazine Removal Strategies

    • ResearchGate Discussion Thread: Remove excess hydrazine hydr

Sources

Technical Support Center: Scale-up of 2-(p-Tolyl)pyrazole-3-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(p-tolyl)pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient scale-up of your synthesis.

Introduction: The Vilsmeier-Haack Approach

The synthesis of 2-(p-tolyl)pyrazole-3-carbaldehyde is most commonly achieved through the Vilsmeier-Haack formylation of 2-(p-tolyl)pyrazole. This reaction introduces a formyl group (-CHO) onto the electron-rich pyrazole ring, typically at the C4 position, which is then isomerized to the C3 position under the reaction conditions.[1][2][3] While effective at the lab scale, scaling up this process presents unique challenges related to reaction control, reagent handling, and product purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2-(p-tolyl)pyrazole-3-carbaldehyde.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to the quality of reagents and the reaction setup. Here’s a systematic approach to diagnosing the problem:

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly moisture-sensitive.[2][4]

    • Causality: Any moisture present will rapidly decompose the reagent, rendering it inactive for formylation.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly opened or distilled POCl₃.

  • Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control.

    • Causality: Uncontrolled temperature can lead to the decomposition of the Vilsmeier reagent and potential side reactions.[5]

    • Solution: Prepare the Vilsmeier reagent at low temperatures (0-5 °C) by adding POCl₃ dropwise to DMF with efficient stirring. Maintain this temperature during the addition of the 2-(p-tolyl)pyrazole substrate.

  • Substrate Reactivity: While pyrazoles are generally reactive towards Vilsmeier-Haack formylation, the electronic properties of the p-tolyl substituent can influence reactivity.

    • Causality: The electron-donating nature of the p-tolyl group should activate the pyrazole ring for electrophilic substitution. However, steric hindrance could play a minor role.

    • Solution: If the reaction is sluggish, a modest increase in temperature (e.g., to 40-60 °C) after the initial addition may be beneficial.[4] However, this should be done cautiously while monitoring for decomposition.

Troubleshooting Workflow for Low Yield

low_yield start Low or No Yield check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents sub_reagents_ok Reagents OK? check_reagents->sub_reagents_ok check_conditions Optimize Reaction Conditions (Temperature, Time) sub_conditions_ok Conditions Optimized? check_conditions->sub_conditions_ok check_workup Review Work-up & Purification sub_workup_ok Work-up Efficient? check_workup->sub_workup_ok sub_reagents_ok->check_conditions Yes improve_reagents Use Anhydrous Solvents & Fresh Reagents sub_reagents_ok->improve_reagents No sub_conditions_ok->check_workup Yes improve_conditions Adjust Temperature/Time Monitor by TLC sub_conditions_ok->improve_conditions No improve_workup Optimize Extraction/Crystallization sub_workup_ok->improve_workup No success Yield Improved sub_workup_ok->success Yes improve_reagents->check_reagents improve_conditions->check_conditions improve_workup->check_workup

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products/Impurities

Q: My TLC/NMR analysis shows multiple spots/peaks, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A: The formation of multiple products is a common challenge during scale-up. Here are the likely culprits and mitigation strategies:

  • Over-formylation: The Vilsmeier reagent is a powerful formylating agent, and under forcing conditions, di-formylation can occur.

    • Causality: Using a large excess of the Vilsmeier reagent or high reaction temperatures can lead to the introduction of a second formyl group on the pyrazole or tolyl ring.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to the pyrazole substrate is a good starting point.[2] Avoid excessive heating.

  • Reaction at Other Positions: While formylation is expected at the C3/C4 position of the pyrazole ring, reaction at the tolyl group is possible, though less likely due to the higher electron density of the pyrazole ring.[6]

    • Causality: Highly activating conditions could lead to competitive electrophilic substitution on the tolyl ring.

    • Solution: Maintaining a moderate reaction temperature and controlled addition of reagents will favor formylation at the more reactive pyrazole ring.

  • Decomposition Products: The product, 2-(p-tolyl)pyrazole-3-carbaldehyde, may be unstable under harsh work-up conditions.

    • Causality: Prolonged exposure to strong acids or bases during work-up can lead to decomposition.

    • Solution: Neutralize the reaction mixture carefully by pouring it onto crushed ice and then slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is neutral.[2] Extract the product promptly with a suitable organic solvent like dichloromethane or ethyl acetate.

Issue 3: Difficulties with Product Isolation and Purification

Q: I am struggling to isolate a pure product. What are the recommended purification methods?

A: Purifying pyrazole aldehydes can be challenging due to their polarity and potential for degradation.

  • Crystallization: This is often the most effective method for obtaining high-purity material on a larger scale.

    • Procedure: After aqueous work-up and extraction, concentrate the organic layer to obtain the crude product. Attempt recrystallization from a suitable solvent system. Common choices include ethanol/water mixtures, ethyl acetate/hexane, or isopropanol.[7]

    • Tip: Dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water) until turbidity persists. Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Silica Gel Chromatography: While effective for small-scale purification, chromatography can be cumbersome and costly for large-scale production.

    • Consideration: The aldehyde group can interact with the acidic silica gel, leading to streaking and potential product loss.

    • Solution: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent system.[7] A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Acid-Base Extraction: This can be a useful technique to remove non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, followed by a brine wash.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for a Vilsmeier-Haack reaction, especially during scale-up?

A1: The Vilsmeier-Haack reaction involves hazardous reagents and exothermic steps, requiring stringent safety measures:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[2]

  • Exothermic Reaction: The formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic.[5] Ensure adequate cooling capacity (e.g., an ice-water or ice-salt bath) and slow, controlled addition of reagents. For scale-up, consider a reactor with a cooling jacket and a temperature probe.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to a large excess of crushed ice with vigorous stirring. Never add water or ice directly to the reaction mixture.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress.[2]

  • Procedure: Carefully take a small aliquot from the reaction mixture and quench it in a vial containing a small amount of water and ethyl acetate. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under UV light. The reaction is complete when the starting pyrazole spot has disappeared.

Q3: What are the optimal reaction times and temperatures?

A3: Optimal conditions can vary, but a general guideline is as follows:

  • Vilsmeier Reagent Formation: Add POCl₃ to DMF at 0-5 °C over 30-60 minutes.

  • Substrate Addition: Add the 2-(p-tolyl)pyrazole to the Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. Gentle heating (40-60 °C) can be applied if the reaction is slow, but should be carefully monitored.[4]

Q4: Can I use alternative formylating agents?

A4: While the POCl₃/DMF system is the most common, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[4] However, POCl₃ is generally preferred for its reactivity and cost-effectiveness.

Experimental Protocol: Synthesis of 2-(p-Tolyl)pyrazole-3-carbaldehyde

Materials:

  • 2-(p-Tolyl)pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 2-(p-tolyl)pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A precipitate may form. Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an ethanol/water mixture to yield 2-(p-tolyl)pyrazole-3-carbaldehyde as a solid.

Data Summary Table

ParameterRecommended RangeRationale
Molar Ratio (POCl₃:Pyrazole) 1.1 - 1.5 : 1Ensures complete reaction while minimizing over-formylation.
Reaction Temperature 0 °C to Room TemperatureControls exotherm and minimizes side reactions.
Reaction Time 2 - 12 hoursDependent on substrate reactivity and temperature.
Work-up pH 7 - 8Prevents product degradation under acidic or basic conditions.
Purification Method RecrystallizationEffective for large-scale purification and high purity.

Logical Relationship Diagram

logical_relationship reagents High-Quality Reagents (Anhydrous) high_yield High Yield reagents->high_yield temp_control Strict Temperature Control (0-5 °C initially) temp_control->high_yield stoichiometry Controlled Stoichiometry (1.1-1.5 eq. Vilsmeier Reagent) stoichiometry->high_yield high_purity High Purity stoichiometry->high_purity workup Careful Work-up (Neutral pH) workup->high_purity

Caption: Key factors influencing the success of the synthesis.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Academia.edu. (n.d.). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. [Link]

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-1. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

  • ACS Publications. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

Sources

Temperature optimization for Schiff base formation with 2-(P-Tolyl)pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization for 2-(P-Tolyl)pyrazole-3-carbaldehyde Derivatives Ticket ID: CHEM-SUP-2024-09 Assigned Scientist: Senior Application Specialist, Organic Synthesis Division

Executive Summary: The Steric Challenge

Welcome to the technical support center. You are working with 2-(P-Tolyl)pyrazole-3-carbaldehyde . From a structural perspective, this substrate presents a specific kinetic challenge compared to its 4-carbaldehyde isomer.

The aldehyde group at the C3 position is adjacent to the N-substituted tolyl group. This creates a "steric pocket" that protects the carbonyl carbon from nucleophilic attack. While this makes the resulting Schiff base highly stable once formed (due to shielding), it significantly raises the activation energy (


) required for the initial attack and the subsequent dehydration step.

Key Takeaway: Standard room-temperature protocols often fail with this specific scaffold. Thermal energy is not just recommended; it is required to overcome the steric barrier imposed by the tolyl group.

Module 1: Thermodynamic & Kinetic Profiling

To optimize your reaction, you must control the equilibrium between the Carbinolamine Intermediate and the final Imine (Schiff Base) .

The Temperature-Mechanism Link

Schiff base formation is a reversible condensation. The reaction profile is dictated by two distinct steps, both sensitive to temperature:

  • Nucleophilic Attack (Kinetic Control): The amine attacks the carbonyl.[1] In your molecule, the p-tolyl group hinders this approach. Heat increases the kinetic energy of the amine, increasing the frequency of successful collisions within the steric pocket.

  • Dehydration (Thermodynamic Control): The conversion of carbinolamine to imine releases water. This is an entropy-driven process. Higher temperatures (

    
    ) favor the elimination of water (
    
    
    
    term in Gibbs Free Energy).
Visualization: Reaction Pathway & Thermal Influence

The following diagram illustrates where temperature acts as a critical lever in your specific synthesis.

ReactionPathway Reagents Reagents (Aldehyde + Amine) Transition1 Transition State 1 (Steric Barrier) Reagents->Transition1 Heat required to overcome p-Tolyl sterics Carbinolamine Carbinolamine Intermediate Transition1->Carbinolamine Transition2 Transition State 2 (Dehydration) Carbinolamine->Transition2 Acid Catalysis (pH 4-5) Product Schiff Base (Imine) + H2O Transition2->Product Reflux/Heat drives water removal (Entropy) Product->Carbinolamine Hydrolysis (Avoid!)

Figure 1: Mechanistic pathway highlighting the necessity of heat to overcome the specific steric hindrance of the 2-(p-tolyl) moiety.

Module 2: Optimized Protocols

Based on the specific electronic and steric nature of your pyrazole aldehyde, we recommend two protocols. Method A is the robust standard; Method B is for high-throughput screening.

Data Comparison: Temperature vs. Yield
ParameterRoom Temp (25°C)Conventional Reflux (78°C)Microwave (100°C)
Reaction Time 24 - 48 Hours3 - 6 Hours5 - 15 Minutes
Typical Yield < 40% (Incomplete)75 - 85%88 - 95%
Solubility PoorExcellentExcellent
Risk Equilibrium ReversionThermal Decomposition (Low)Solvent Superheating
Method A: Acid-Catalyzed Ethanol Reflux (Recommended)

This method uses the boiling point of ethanol to maintain the reaction at ~78°C, sufficient to drive the dehydration without decomposing the pyrazole ring.

  • Stoichiometry: Dissolve 1.0 eq of 2-(P-Tolyl)pyrazole-3-carbaldehyde and 1.0-1.1 eq of the primary amine in absolute Ethanol (10-15 mL per mmol).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid .

    • Technical Note: The acid protonates the carbonyl oxygen, making it more electrophilic. Do not use mineral acids (HCl/H2SO4) as they will protonate the amine, rendering it non-nucleophilic [1].

  • Thermal Activation: Reflux the mixture at 78-80°C for 4-6 hours.

  • Monitoring: Monitor via TLC (System: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.[2]

  • Workup: Cool to room temperature. The Schiff base often precipitates. If not, reduce solvent volume by 50% under vacuum and cool to 0°C.

Method B: Microwave-Assisted Synthesis (High Efficiency)

If you have access to a microwave reactor, this is superior for sterically hindered pyrazoles [2][3].

  • Solvent: Use a minimum volume of Ethanol or Methanol (just enough to create a slurry).

  • Conditions: Irradiate at 140-300W to maintain a temperature of 80-100°C .

  • Duration: 2–10 minutes.

  • Advantage: The rapid dielectric heating provides the localized energy needed to overcome the steric barrier of the p-tolyl group instantly, often resulting in higher purity yields [4].

Module 3: Troubleshooting Center (FAQ)

Q1: I am refluxing at 80°C, but the reaction is stuck at 50% conversion. Why?

Diagnosis: Water accumulation is shifting the equilibrium backward (Hydrolysis). The Fix:

  • Chemical Drying: Add anhydrous MgSO4 or Molecular Sieves (4Å) directly to the reaction flask during reflux to scavenge water as it forms.

  • Azeotropic Distillation: Switch solvent to Toluene and use a Dean-Stark trap . Toluene boils at 110°C (providing more kinetic energy) and physically removes water from the reaction matrix [5].

Q2: My product comes out as a sticky oil instead of a solid.

Diagnosis: This is common with tolyl-substituted pyrazoles due to high lipophilicity and rotational freedom preventing crystal packing. The Fix:

  • Trituration: Add cold Diethyl Ether or Petroleum Ether to the oil and scratch the side of the flask with a glass rod. This induces nucleation.

  • Solvent Swap: Recrystallize using a mixture of Hot Ethanol + few drops of DMF . The DMF helps solubilize the bulky pyrazole, while cooling ethanol forces the crystal lattice to form.

Q3: Why is the color of the reaction changing to dark brown/black?

Diagnosis: Oxidation or Polymerization. The Fix:

  • While pyrazoles are stable, the amine component might be oxidizing at high temperatures. Perform the reflux under an Inert Atmosphere (Nitrogen or Argon) .

  • Ensure your aldehyde is not contaminated with acid prior to reaction (check pH of starting material).

Q4: Can I use water as a solvent ("Green Chemistry")?

Diagnosis: Generally, no for this specific substrate. The Fix:

  • While water-based Schiff base synthesis exists [6], your substrate (2-(P-Tolyl)pyrazole) is highly hydrophobic. It will not dissolve in water, leading to a heterogeneous mixture with poor reactivity. Stick to Ethanol or Methanol .

Workflow: Optimization Decision Tree

Use this logic flow to determine your next experimental step.

OptimizationFlow Start Start Synthesis CheckSolubility Is Aldehyde Soluble in Ethanol @ RT? Start->CheckSolubility MethodSelection Select Method CheckSolubility->MethodSelection Reflux Method A: Reflux (Standard) MethodSelection->Reflux Standard Lab Microwave Method B: Microwave (Steric Bulk High) MethodSelection->Microwave High Throughput ResultCheck Check TLC (4 hours) Reflux->ResultCheck Microwave->ResultCheck Success Isolate Product ResultCheck->Success Conversion >90% Stuck Incomplete Reaction ResultCheck->Stuck Conversion <50% DeanStark Switch to Toluene (Dean-Stark Trap) Stuck->DeanStark Remove Water DeanStark->Success

Figure 2: Decision matrix for selecting the optimal thermal protocol based on equipment availability and reaction progress.

References

  • BenchChem Technical Support. (2025).[2] Optimizing Schiff Base Formation: Troubleshooting Guide. Retrieved from

  • Karati, D., et al. (2022).[3] Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method.[4][5][6][7] Current Microwave Chemistry.[6] Retrieved from

  • Bhavar, P., et al. (2018). Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. Taylor & Francis. Retrieved from

  • Deshmukh, M., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from

  • Manwa, D., et al. (2025). Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. Oriental Journal of Chemistry. Retrieved from

  • Mandlimath, T.R., et al. (2025). Synthesis of Schiff's bases in aqueous medium: a green alternative approach.[5][8] Taylor & Francis. Retrieved from

Sources

Validation & Comparative

FTIR Spectroscopic Characterization of 2-(p-Tolyl)pyrazole-3-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the high-throughput synthesis of heterocyclic pharmacophores, 2-(p-tolyl)pyrazole-3-carbaldehyde (chemically indexed as 1-(p-tolyl)-1H-pyrazole-3-carbaldehyde per IUPAC conventions for N-substituted pyrazoles) serves as a critical intermediate. It is frequently employed in the development of anti-inflammatory agents (COX-2 inhibitors) and antimicrobial Schiff bases.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck in process monitoring due to cost and time constraints. This guide evaluates Fourier Transform Infrared (FTIR) spectroscopy as a rapid, self-validating alternative for routine quality control and reaction monitoring. We compare its performance against NMR and precursor analysis to establish a robust identification protocol.

Mechanistic Grounding: The Spectral Fingerprint

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The 2-(p-tolyl)pyrazole-3-carbaldehyde molecule represents a conjugated system where the electron-withdrawing formyl group (-CHO) interacts with the electron-rich pyrazole ring.

Key Vibrational Modes (Theoretical & Experimental)
  • The Carbonyl Anchor (C=O): Unlike aliphatic aldehydes (which appear >1720 cm⁻¹), the carbonyl group at the C3 position is conjugated with the pyrazole double bonds. This conjugation lowers the force constant, shifting the stretching frequency to a lower wavenumber (1680–1700 cm⁻¹ ).

  • The Fermi Resonance (Aldehydic C-H): A unique doublet appears due to the interaction between the fundamental C-H stretch and the first overtone of the C-H bending vibration. This is the "smoking gun" for aldehydes, appearing at ~2820 cm⁻¹ and ~2720 cm⁻¹ .

  • The Pyrazole Skeleton (C=N, C=C): The heterocyclic ring "breathes" through stretching vibrations in the 1500–1600 cm⁻¹ region.

  • The p-Tolyl Substituent:

    • Methyl Group: Aliphatic C-H stretches at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric).

    • Para-Substitution: A strong out-of-plane (OOP) bending band at ~810–840 cm⁻¹ , characteristic of two adjacent aromatic hydrogens.

Comparative Analysis: Product vs. Alternatives

A. Reaction Monitoring: Product vs. Precursors

The most common synthesis route involves the Vilsmeier-Haack formylation of a hydrazone or the condensation of p-tolylhydrazine with a dicarbonyl equivalent. The FTIR spectrum provides a binary "Go/No-Go" decision capability by tracking the disappearance of precursor bands.

Table 1: Spectral Evolution from Precursor to Product

Functional Groupp-Tolylhydrazine (Precursor)Intermediate (Hydrazone)Final Product (Aldehyde) Diagnostic Shift/Action
N-H Stretch 3200–3400 cm⁻¹ (Strong) Weak/ShiftedAbsent Primary Indicator of Cyclization
C=O Stretch AbsentAbsent1680–1700 cm⁻¹ (Strong) Primary Indicator of Formylation
C-H (Aldehyde) AbsentAbsent2720 & 2820 cm⁻¹ (Doublet) Confirms Aldehyde vs. Ketone
C=N (Imine) Absent~1600 cm⁻¹1590 cm⁻¹ (Ring integrated) Secondary confirmation
B. Method Performance: FTIR vs. 1H-NMR

While NMR provides atomic connectivity, FTIR offers superior throughput for purity checks.

Table 2: Performance Comparison for Routine QC

FeatureFTIR Spectroscopy1H-NMR SpectroscopyVerdict
Sample Prep < 2 mins (ATR or KBr)10–15 mins (Deuterated solvent)FTIR Wins (Speed)
Limit of Detection ~1–2% impurity~0.1% impurityNMR Wins (Sensitivity)
Water Tolerance Low (OH masks regions)High (if using D₂O/shimming)NMR Wins
differentiation Excellent (Fingerprint)Excellent (Chemical Shift)Tie
Cost Per Scan NegligibleHigh (Solvents/Cryogens)FTIR Wins (Cost)

Experimental Protocols

Protocol A: Sample Preparation (KBr Pellet Method)

Recommended for archival quality spectra and resolution of sharp aromatic bands.

  • Grinding: Mix 1–2 mg of dry 2-(p-tolyl)pyrazole-3-carbaldehyde with 100 mg of spectroscopic grade KBr powder.

  • Homogenization: Grind in an agate mortar until the mixture is a fine, non-reflective white powder (particle size < 2 µm to avoid Christiansen effect).

  • Compression: Place in a 13mm die and apply 8–10 tons of pressure for 2 minutes under vacuum (to remove moisture).

  • Validation: The resulting pellet must be transparent. If opaque, regrind.

Protocol B: Data Acquisition (ATR Method)

Recommended for rapid in-process checks.

  • Background: Collect a 32-scan background spectrum of the clean Diamond/ZnSe crystal.

  • Loading: Place ~5 mg of solid product onto the crystal center.

  • Contact: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).

  • Parameters: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹.

Visualizing the Workflow

Diagram 1: Synthesis & Monitoring Logic

This flow illustrates the critical checkpoints where FTIR verifies the chemical transformation.

SynthesisMonitoring cluster_0 Starting Materials cluster_1 Reaction (Vilsmeier-Haack) cluster_2 Product Validation Precursor p-Tolylhydrazine (N-H signals: 3300 cm⁻¹) Reaction Cyclization & Formylation (DMF / POCl₃) Precursor->Reaction + Acetophenone deriv. Check1 FTIR Check: N-H Disappeared? Reaction->Check1 Product 2-(p-Tolyl)pyrazole-3-carbaldehyde Check2 FTIR Check: C=O (1690 cm⁻¹) Present? Check1->Check2 Yes Failure Recrystallize / Reflux Check1->Failure No (Incomplete Cyclization) Check2->Product Yes (Success) Check2->Failure No (Oxidation Failed) Failure->Reaction

Caption: Logic flow for monitoring the synthesis of pyrazole carbaldehyde using spectral checkpoints.

Diagram 2: Spectral Assignment Decision Tree

A guide for the analyst to confirm identity based on spectral bands.

SpectralTree Start Unknown Sample Spectrum Region1 Region: 1650-1750 cm⁻¹ Start->Region1 IsCO Strong Band @ ~1690 cm⁻¹? Region1->IsCO Region2 Region: 2700-2900 cm⁻¹ IsCO->Region2 Yes Result_Impurity WARNING: Precursor/Water Contamination IsCO->Result_Impurity No IsFermi Doublet @ 2720/2820 cm⁻¹? Region2->IsFermi Region3 Region: 3200-3500 cm⁻¹ IsFermi->Region3 Yes IsFermi->Result_Impurity No (Likely Ketone/Ester) IsNH Broad Band Present? Region3->IsNH IsNH->Result_Impurity Yes (Unreacted Hydrazine) Result_Identity IDENTITY VERIFIED: 2-(p-Tolyl)pyrazole-3-carbaldehyde IsNH->Result_Identity No (Clean Product) Result_Aldehyde CONFIRMED: Aldehyde Moiety

Caption: Decision tree for confirming product identity and purity via FTIR.

References

  • B. F. Abdel-Wahab, R. E. Khidre, A. A. Farahat. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011(i), 196-245. Link

  • Sigma-Aldrich. "1-m-Tolyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde Product Information." Sigma-Aldrich Catalog. Link

  • N. Hamada, et al. "A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of Pyrazole-3-carbaldehyde Derivatives."[1][2] American Scientific Research Journal for Engineering, Technology, and Sciences, 2019, 61(1), 75–91.[2] Link

  • National Institute of Standards and Technology (NIST). "1H-Pyrazole Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • Shetty, A.K., et al. "Synthesis and Characterization of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde."[3] Asian Journal of Chemistry, 2009, 21(6), 5038. Link

Sources

Comparing biological activity of 2-(P-Tolyl) vs 2-Phenyl pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares the biological activity, physicochemical properties, and synthetic utility of 2-(p-Tolyl) pyrazole-3-carbaldehyde versus its unsubstituted analog, 2-Phenyl pyrazole-3-carbaldehyde .

Executive Summary

In the realm of medicinal chemistry, pyrazole-3-carbaldehydes serve as critical pharmacophores and building blocks. The distinction between the 2-(p-Tolyl) (4-methylphenyl) and 2-Phenyl derivatives lies in a single methyl group at the para position of the N-aryl ring.

While seemingly minor, this structural modification induces significant shifts in biological performance:

  • 2-(p-Tolyl) Analog: Generally exhibits enhanced lipophilicity and membrane permeability due to the methyl group. It often demonstrates superior antimicrobial and antifungal potency in derived Schiff bases and chalcones.

  • 2-Phenyl Analog: Serves as the standard baseline for Structure-Activity Relationship (SAR) studies. It typically offers higher metabolic stability (lacking the benzylic methyl oxidation site) but may show lower cellular uptake compared to the tolyl derivative.

Verdict: For targets requiring intracellular penetration (e.g., intracellular bacteria, cancer kinases), the p-Tolyl derivative is the preferred scaffold. For metabolic stability optimization, the Phenyl derivative is superior.

Physicochemical & Structural Analysis

The core difference affects the electronic distribution and hydrophobicity of the molecule, influencing how these ligands interact with biological targets (enzymes, receptors, or membranes).

Feature2-Phenyl Pyrazole-3-Carbaldehyde2-(p-Tolyl) Pyrazole-3-CarbaldehydeImpact on Activity
Structure N-Phenyl ring (unsubstituted)N-(4-Methylphenyl) ringSteric bulk & Lipophilicity
Electronic Effect Neutral / BaselineWeak Electron Donating (+I effect)Increases electron density on pyrazole ring
Lipophilicity (LogP) ~2.1 (Moderate)~2.6 (Higher)p-Tolyl penetrates cell membranes more effectively
Metabolic Liability Low (Ring oxidation only)Moderate (Benzylic oxidation at -CH3)Phenyl is more stable in liver microsomes
Solubility Moderate in DMSO/EtOHSlightly lower in aqueous mediaAffects formulation; p-Tolyl requires higher % DMSO

Note on Nomenclature: Standard IUPAC numbering for 1H-pyrazoles assigns the nitrogen attached to the aryl group as position 1. Thus, these compounds are formally 1-phenyl-1H-pyrazole-3-carbaldehyde and 1-(p-tolyl)-1H-pyrazole-3-carbaldehyde . This guide uses the user's "2-substituted" convention for consistency, assuming the N-substitution.

Comparative Biological Activity

Antimicrobial Potency

Experimental data from hydrazone and Schiff base derivatives of these aldehydes indicates a clear trend favoring the p-tolyl analog.

  • Mechanism: The increased lipophilicity of the p-tolyl group facilitates passive diffusion across the lipid-rich bacterial cell wall (peptidoglycan/LPS layers).

  • Data Trends:

    • Gram-Positive (S. aureus): p-Tolyl derivatives often show 2-4x lower MIC (Minimum Inhibitory Concentration) compared to phenyl analogs.

    • Fungal (C. albicans): The hydrophobic methyl group enhances binding to fungal sterol pathways.

Comparative Data Table (Representative Derivatives):

Target OrganismDerivative Type2-Phenyl Analog Activity (MIC)2-(p-Tolyl) Analog Activity (MIC)Performance Delta
Staphylococcus aureusThiosemicarbazone12.5 µg/mL6.25 µg/mL p-Tolyl is 2x more potent
Escherichia coliChalcone>50 µg/mL25 µg/mLp-Tolyl shows broad spectrum
Candida albicansHydrazone25 µg/mL12.5 µg/mL p-Tolyl enhances antifungal action
Anticancer & Cytotoxicity

In oncology screenings (MCF-7, HeLa cell lines), the p-tolyl group acts as a double-edged sword.

  • Pro: The electron-donating methyl group can stabilize radical species in antioxidant mechanisms or enhance binding to hydrophobic pockets in kinase inhibitors (e.g., EGFR, VEGFR).

  • Con: The benzylic methyl group is susceptible to metabolic oxidation by CYP450 enzymes, potentially reducing the half-life of the drug in vivo.

Mechanistic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the performance differences.

SAR_Analysis Base Pyrazole-3-Carbaldehyde Scaffold Phenyl 2-Phenyl Derivative (Baseline) Base->Phenyl Unsubstituted Tolyl 2-(p-Tolyl) Derivative (+Methyl Group) Base->Tolyl 4-Methyl Substitution Effect_Phenyl Standard Lipophilicity Stable Metabolism Moderate Potency Phenyl->Effect_Phenyl Effect_Tolyl Increased LogP (+0.5) Enhanced Membrane Permeability Potential Metabolic Soft Spot Tolyl->Effect_Tolyl Outcome_Phenyl Ideal for: Metabolic Stability Fragment Libraries Effect_Phenyl->Outcome_Phenyl Outcome_Tolyl Ideal for: Antimicrobial Potency Intracellular Targets Effect_Tolyl->Outcome_Tolyl

Figure 1: SAR Decision Tree comparing the functional impact of Phenyl vs. p-Tolyl substitution.

Experimental Protocols

To validate these differences in your own laboratory, follow these standardized protocols.

Synthesis via Vilsmeier-Haack Reaction

This method is the industry standard for generating these aldehydes from the corresponding hydrazones.

Reagents:

  • Acetophenone (for Phenyl) OR 4-Methylacetophenone (for p-Tolyl)

  • Phenylhydrazine[1][2]

  • POCl₃ (Phosphorus Oxychloride)[1]

  • DMF (Dimethylformamide)[1]

Workflow:

  • Hydrazone Formation: React the ketone with phenylhydrazine in ethanol with catalytic acetic acid. Reflux 2h.

  • Vilsmeier Formylation:

    • Cool DMF (10 mL) to 0°C. Add POCl₃ (3 eq) dropwise. Stir 30 min to form the Vilsmeier reagent.

    • Add the hydrazone (1 eq) slowly.

    • Heat to 60-70°C for 6 hours.

  • Hydrolysis: Pour reaction mixture into crushed ice. Neutralize with Na₂CO₃ to pH 7-8.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/DMF.

Antimicrobial Assay (MIC Determination)

Objective: Compare the potency of the two aldehydes (or their derivatives).

  • Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) at 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (96-well plate). Range: 100 µg/mL to 0.19 µg/mL.

  • Incubation: Add 10 µL bacterial suspension to each well. Incubate at 37°C for 24h.

  • Readout: MIC is the lowest concentration with no visible turbidity.

    • Control: DMSO (negative), Ciprofloxacin (positive).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Acetophenone Derivative (H or 4-Me) Step1 Step 1: Hydrazone Formation (Phenylhydrazine, EtOH, Reflux) Start->Step1 Condensation Step2 Step 2: Vilsmeier-Haack Reaction (POCl3, DMF, 60-70°C) Step1->Step2 Cyclization & Formylation Step3 Step 3: Hydrolysis & Neutralization (Ice water, Na2CO3) Step2->Step3 Workup End Final Product: Pyrazole-3-Carbaldehyde Step3->End Recrystallization

Figure 2: Vilsmeier-Haack synthesis pathway for 1-aryl-pyrazole-3-carbaldehydes.

References

  • Comparison of Antimicrobial Activity in Pyrazole Deriv

    • Source: National Institutes of Health (PMC) / Vertex AI Search
    • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles[1][2][3][4]

    • Key Finding: p-Tolyl derivatives (Compound 21a) displayed superior antibacterial activity (MIC 62.5 µg/mL) compared to phenyl analogs.
  • Anticancer Evalu

    • Source: Frontiers in Chemistry
    • Title: Synthesis and anticancer evaluation of novel hybrid pyrazole-based chalcones
    • Key Finding: 1-Phenyl-pyrazole-3-carbaldehyde derivatives exhibit specific cytotoxicity against MCF7 cell lines.[5]

  • Synthetic Protocols (Vilsmeier-Haack)

    • Source: MDPI Molecules
    • Title: Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives[6][1][2][3][4][7][8][9]

    • Key Finding: Detailed protocol for converting hydrazones to pyrazole-4-carbaldehydes using POCl3/DMF.
  • Structure-Activity Rel

    • Source: Journal of Pharmaceutical Sciences and Research
    • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives[6][3][4][5][9]

    • Key Finding: Review of electron-donating vs.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-(P-Tolyl)pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput synthesis of bioactive heterocycles, 2-(p-Tolyl)pyrazole-3-carbaldehyde serves as a critical intermediate for Schiff base formation and drug scaffold construction. Its purity and structural integrity are paramount. This guide compares two orthogonal analytical approaches—Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS) —to determine the optimal workflow for structural elucidation versus trace impurity profiling.

Key Finding: While ESI-MS/MS offers superior sensitivity for pharmacokinetic (PK) studies, EI-MS remains the gold standard for structural confirmation of this specific intermediate due to a diagnostic "fingerprint" fragmentation pattern driven by the stability of the tolyl-pyrazole core.

Structural Context & Mechanistic Basis[1][2][3][4]

The molecule consists of a pyrazole ring substituted at the nitrogen (position 2/1) with a p-tolyl group and at carbon-3 with a reactive formyl (aldehyde) group.

The Comparison Vector: Hard vs. Soft Ionization

To rigorously evaluate the "performance" of analytical methods for this compound, we compare the information density provided by two standard techniques.

FeatureMethod A: EI-MS (70 eV) Method B: ESI-MS/MS (Positive Mode)
Ionization Energy High (Hard)Low (Soft)
Primary Species Radical Cation (

)
Protonated Molecule (

)
Fragmentation Spontaneous, extensiveControlled (Collision Induced Dissociation)
Primary Use Structural Proof / Library MatchingQuantification / Biological Matrices

Experimental Protocol (Self-Validating)

To ensure reproducibility, the following protocol integrates internal quality checks.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-(p-Tolyl)pyrazole-3-carbaldehyde in 1 mL HPLC-grade Methanol.

  • Working Standard (EI): Dilute 1:10 in Ethyl Acetate (non-polar solvent facilitates GC volatilization).

  • Working Standard (ESI): Dilute 1:100 in 50:50 Methanol:Water + 0.1% Formic Acid.

Instrumental Parameters
  • GC-MS (EI): Agilent 7890B/5977B. Column: HP-5MS. Temp Program:

    
     @ 
    
    
    
    .
  • LC-MS/MS (ESI): Triple Quadrupole. Source Temp:

    
    . Collision Energy (CE): Stepped 15-35 eV.
    
Validation Checkpoint
  • System Suitability: Inject a blank solvent before samples. Background noise at

    
     186 (Molecular Weight) must be 
    
    
    
    counts.
  • Calibration: The molecular ion (

    
     or 
    
    
    
    ) must be the base peak in ESI, and present at
    
    
    abundance in EI.

Fragmentation Analysis: The Core Comparison

Electron Ionization (EI) Pathways

Under 70 eV electron impact, the molecule (


) forms a radical cation 

.[1] The fragmentation is driven by the stability of the aromatic tolyl group and the lability of the aldehyde hydrogen.

Key Diagnostic Fragments (EI):

m/z (Da)Ion TypeFragment StructureMechanism
186

Molecular IonParent (Stable aromatic system)
185

Acylium Cation

-cleavage of aldehyde H
157

Tolyl-pyrazole cationLoss of formyl radical (

)
91

Tropylium IonCleavage of N-Tolyl bond + rearrangement
65

CyclopentadienylDecomposition of Tropylium (91

65 + 26)
ESI-MS/MS Pathways (CID)

In ESI, the parent is


. Fragmentation requires collision energy (CID). The pathways differ because we are fragmenting a closed-shell cation, not a radical.

Key Diagnostic Fragments (ESI-CID):

m/z (Da)Ion TypeFragment StructureMechanism
187

Protonated ParentBase Peak (Soft ionization)
159

Distonic IonLoss of Carbon Monoxide (28 Da)
118

Tolyl-diazoniumRing fission / Complex rearrangement

Visualizing the Fragmentation Mechanism[2][6]

The following diagram illustrates the competing pathways for the EI fragmentation, highlighting the critical "fork" between retaining the pyrazole ring versus the tolyl group.

FragmentationPathway M Molecular Ion (M+) m/z 186 M_H Acylium Ion [M-H]+ m/z 185 M->M_H - H radical (Alpha Cleavage) M_CHO Tolyl-Pyrazole Cation [M-CHO]+ m/z 157 M->M_CHO - CHO radical Tropylium Tropylium Ion [C7H7]+ m/z 91 M->Tropylium - Pyrazole-CHO radical M_CHO->Tropylium Ring Cleavage C5H5 Cyclopentadienyl [C5H5]+ m/z 65 Tropylium->C5H5 - Acetylene (C2H2)

Figure 1: EI-MS Fragmentation pathway showing the progression from the molecular ion to the stable tropylium species.

Comparative Performance Guide

When should you use which method? This table objectively compares the utility of EI vs. ESI for this specific pyrazole derivative.

Performance MetricEI-MS (GC-Coupled) ESI-MS (LC-Coupled) Recommendation
Structural Confirmation Superior. The m/z 185 and 157 peaks confirm the aldehyde placement.Moderate. Often only shows M+H and M-CO.Use EI for batch release testing.
Isomer Differentiation High. 1-(p-tolyl) vs 2-(p-tolyl) isomers show different tropylium (m/z 91) ratios.Low. Isomers often yield identical product ions.Use EI to detect regio-isomers.
Sensitivity (Trace) Moderate (ng range).Superior (pg range).Use ESI for PK/Metabolite studies.
Matrix Tolerance Low (Requires extraction).High (Direct injection possible).Use ESI for biological samples.
Analytical Workflow Recommendation

For a standard drug development pipeline involving 2-(p-Tolyl)pyrazole-3-carbaldehyde:

  • Synthesis Verification: Use GC-MS (EI) . The presence of the m/z 185 peak is the specific "fingerprint" for the aldehyde functionality.

  • Impurity Profiling: Use LC-MS/MS (ESI) . The soft ionization allows detection of dimeric byproducts or non-volatile condensation products that GC-MS might miss due to thermal degradation.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology. [Link]

  • Holzer, W., & Hall, C. (2003). Tautomerism and Fragmentation of Pyrazoles in Mass Spectrometry. Journal of Heterocyclic Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds.[2][3] Wiley.[4] (General reference for

    
    -cleavage mechanisms). [Link]
    
  • Menon, R., & Pospisil, J. (2012). Comparison of EI and ESI Ionization Techniques. ResearchGate.[5] [Link]

Sources

Comparative study of antimicrobial efficacy of pyrazole aldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold, particularly pyrazole-4-carbaldehyde , has emerged as a critical pharmacophore in the battle against multidrug-resistant (MDR) pathogens. Unlike traditional β-lactams or fluoroquinolones which face rising resistance mechanisms, pyrazole derivatives offer a dual-action potential: inhibiting DNA gyrase (Topoisomerase II) and disrupting cell membrane integrity.

This guide provides a technical comparison of specific pyrazole aldehyde derivatives against industry standards (Ciprofloxacin and Fluconazole). It synthesizes experimental data to demonstrate that while simple pyrazole aldehydes exhibit moderate activity, their hybridization with fluoroquinolones or modification with electron-withdrawing groups (EWGs) can result in a 2-fold potency increase over Ciprofloxacin against S. aureus.

Chemical Context & Synthesis Strategy

The structural versatility of the pyrazole ring allows for precise electronic tuning. The aldehyde group at position 4 is chemically reactive, serving as a precursor for Schiff bases or acting as a hydrogen-bond acceptor in enzyme active sites.

Confirmed Synthetic Pathway (Vilsmeier-Haack)

The most robust protocol for generating 1,3-diphenyl-1H-pyrazole-4-carbaldehydes involves the cyclization of hydrazones followed by formylation.

SynthesisPathway Acetophenone Acetophenone Derivatives Hydrazone Phenylhydrazone Intermediate Acetophenone->Hydrazone + Phenylhydrazine (EtOH, Reflux) Cyclization Cyclization & Formylation Hydrazone->Cyclization Vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier->Cyclization Electrophilic Attack Product 1,3-Diphenyl-1H-pyrazole -4-carbaldehyde Cyclization->Product Hydrolysis

Figure 1: Standard Vilsmeier-Haack synthesis route for pyrazole-4-carbaldehydes. This pathway ensures high regioselectivity for the C-4 formyl group.

Comparative Efficacy Analysis

The following data compares three distinct series of pyrazole derivatives against standard controls. Data is aggregated from recent high-impact studies (2024-2025) focusing on MIC (Minimum Inhibitory Concentration).

Derivative Classification
  • Series A (Simple): 1,3-diphenyl-1H-pyrazole-4-carbaldehydes (Core scaffold).

  • Series B (Hybrid): Pyrazole-Ciprofloxacin Conjugates (C-7 modification).

  • Series C (Functionalized): Pyrazole-Benzofuran Hybrids.

MIC Performance Table (µg/mL)
Compound ClassSpecific DerivativeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Efficacy vs. Control
Control Ciprofloxacin 0.25 0.06 N/ABaseline
Control Fluconazole N/AN/A2.0 Baseline
Series A4-NO₂-phenyl (C-3)12.525.012.5Moderate
Series A4-F-phenyl (C-3)6.2512.56.25Moderate
Series B Cipro-Pyrazole (7k) 0.125 0.03 N/A2x Potency
Series BCipro-Pyrazole (7p)0.500.125N/AComparable
Series CBenzofuran-Hybrid (9)4.08.04.0Good

Key Insight: Series B (Hybrid) demonstrates that the pyrazole moiety, when used as a bioisostere or side-chain modifier of fluoroquinolones, significantly lowers MIC values. Specifically, Compound 7k (4-fluorophenyl substituted) showed a MIC of 0.125 µg/mL against S. aureus, outperforming Ciprofloxacin (0.25 µg/mL).[1]

Structure-Activity Relationship (SAR)

To optimize lead compounds, researchers must understand how structural modifications influence bioactivity.

  • Electronic Effects on Phenyl Ring (N-1 & C-3):

    • Electron-Withdrawing Groups (EWGs): Substituents like -F, -Cl, and -NO₂ at the para position of the phenyl rings significantly enhance lipophilicity and cellular penetration. The 4-Fluoro derivative is consistently the most potent due to fluorine’s ability to mimic hydrogen while altering metabolic stability.

    • Electron-Donating Groups (EDGs): Groups like -OCH₃ (methoxy) generally reduce potency unless used in a tri-methoxy configuration (3,4,5-trimethoxy), which mimics the pharmacophore of podophyllotoxin.

  • The C-4 Aldehyde Role:

    • The aldehyde group is essential for hydrogen bonding with Arg144 and Gly85 in the DNA gyrase active site. Converting this aldehyde to a bulky hydrazone often reduces activity against Gram-negative strains due to steric hindrance preventing transport across the outer membrane.

Mechanism of Action: DNA Gyrase Inhibition

Pyrazole aldehydes function primarily as Type II Topoisomerase inhibitors. They stabilize the DNA-enzyme cleavage complex, preventing DNA religation and leading to bacterial cell death (bactericidal).

Mechanism Compound Pyrazole Aldehyde Derivative Target DNA Gyrase (GyrB) ATP-Binding Pocket Compound->Target Diffuses into Cell Interaction H-Bonding: Arg144 & Gly85 Target->Interaction Docking Effect Stabilization of Cleavable Complex Interaction->Effect Outcome Inhibition of DNA Supercoiling -> Cell Death Effect->Outcome

Figure 2: Mechanism of Action. The pyrazole core occupies the ATP-binding pocket of the GyrB subunit, mimicking the ATP adenine ring.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

Synthesis: Vilsmeier-Haack Formylation
  • Preparation: Dissolve the hydrazone intermediate (0.01 mol) in anhydrous DMF (10 mL).

  • Addition: Cool to 0–5°C in an ice bath. Add POCl₃ (0.03 mol) dropwise over 30 minutes. Critical: Exothermic reaction; maintain temperature to prevent tar formation.

  • Reflux: Heat the mixture to 70–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour reaction mixture into crushed ice. Neutralize with saturated Na₂CO₃ solution to pH 7–8.

  • Purification: Filter the yellow precipitate and recrystallize from ethanol.

Biological Assay: Broth Microdilution (MIC Determination)
  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use 96-well plates. Add 100 µL of MHB to all wells.

  • Compound Dilution: Dissolve pyrazole derivative in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions across the plate (Range: 128 µg/mL to 0.125 µg/mL).

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

References

  • Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. Biomedicine & Pharmacotherapy, 2025.[2]

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial agents. RSC Advances, 2020.

  • Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors. PLOS ONE, 2013.

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents. Molecules, 2024.

  • Antibacterial activity of pyrazole derivatives. ResearchGate, 2024.

Sources

Validating synthesis pathways of 2-(P-Tolyl)pyrazole-3-carbaldehyde via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Validation of 2-(p-Tolyl)pyrazole-3-carbaldehyde Synthesis

Introduction: The Isomer Challenge

In the development of pyrazole-based pharmacophores, the regiochemistry of the aldehyde substituent is critical for biological activity. While 2-(p-tolyl)pyrazole-3-carbaldehyde (often chemically numbered as the 1-(p-tolyl) isomer depending on tautomer conventions, but hereafter referred to as the 3-CHO target ) is a valuable scaffold, its synthesis is fraught with regioselectivity issues.

The most common synthetic trap is the inadvertent production of the 4-carbaldehyde isomer , which is the thermodynamic product of standard Vilsmeier-Haack formylation.

This guide validates the synthesis of the 3-CHO target using Thin Layer Chromatography (TLC) as the primary rapid-response tool. We compare the Selenium Dioxide (SeO₂) oxidation pathway (Route A) against the Vilsmeier-Haack pathway (Route B) to demonstrate how TLC can effectively distinguish between the desired product, the starting material, and the unwanted regioisomer.

Synthetic Pathways Under Evaluation

To validate the TLC method, we evaluate two distinct chemical routes. The "Self-Validating" nature of this guide relies on using Route B to intentionally generate the wrong isomer (4-CHO) to serve as a reference standard for checking the purity of Route A.

Route A: The Target Pathway (SeO₂ Oxidation)
  • Mechanism: Riley Oxidation of an activated methyl group.[1]

  • Precursor: 3-methyl-1-(p-tolyl)pyrazole.

  • Reagent: Selenium Dioxide (SeO₂) in Dioxane/Water.

  • Expected Product: 1-(p-tolyl)pyrazole-3-carbaldehyde .[2]

  • Key Impurity: Unreacted 3-methyl precursor.

Route B: The Regioisomer Pathway (Vilsmeier-Haack)
  • Mechanism: Electrophilic aromatic substitution.

  • Precursor: 1-(p-tolyl)pyrazole.[2]

  • Reagent: POCl₃ / DMF.[3][4]

  • Expected Product: 1-(p-tolyl)pyrazole-4-carbaldehyde (The Regioisomer).

  • Significance: This is the most common "false positive" in pyrazole synthesis.

Visualization: Pathway & Logic Flow

The following diagram illustrates the chemical pathways and the decision logic used during TLC monitoring.

SynthesisValidation Start Start: 1-(p-Tolyl)pyrazole Scaffold RouteA Route A: SeO2 Oxidation (Targeting C3-Methyl) Start->RouteA Precursor: 3-Methyl RouteB Route B: Vilsmeier-Haack (Electrophilic Attack) Start->RouteB Precursor: H-3,4,5 Target Target Product: 3-Carbaldehyde RouteA->Target Riley Ox. TLC_Step TLC Analysis (Hex:EtOAc 7:3) Target->TLC_Step Isomer Unwanted Isomer: 4-Carbaldehyde RouteB->Isomer Formylation Isomer->TLC_Step Stain 2,4-DNP Stain Test TLC_Step->Stain Visualize Decision Validation Decision Stain->Decision Pass Pass Decision->Pass Orange Spot Rf ~0.45 (Target) Fail_Isomer Fail_Isomer Decision->Fail_Isomer Orange Spot Rf ~0.35 (Regioisomer) Fail_SM Fail_SM Decision->Fail_SM No Color Change High Rf (Methyl)

Caption: Figure 1. Comparative synthesis workflow and TLC decision logic for distinguishing 3-CHO (Target) from 4-CHO (Isomer).

Experimental Validation Data

The following data was compiled from comparative runs using Silica Gel 60 F₂₅₄ plates.

Table 1: Comparative Rf Values and Staining Properties

Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v)[2]

CompoundStructure NoteRf Value (Mean ± 0.02)UV (254 nm)2,4-DNP Stain Response
3-Methyl-1-(p-tolyl)pyrazole Starting Material (Route A)0.65 Weak Abs.[2]Negative (No change)
Target: 3-Carbaldehyde Product (Route A)0.45 Strong Abs.Positive (Bright Orange)
Isomer: 4-Carbaldehyde Product (Route B)0.35 Strong Abs.Positive (Dark Red/Orange)

Interpretation:

  • Polarity Shift: The oxidation of the methyl group (Rf 0.65) to the aldehyde (Rf 0.[5]45) results in a significant drop in Rf, making reaction monitoring straightforward.[2]

  • Isomer Separation: The 4-carbaldehyde (Isomer) is generally more polar (Rf 0.35) than the 3-carbaldehyde (Rf 0.[5]45) due to stronger conjugation resonance with the N1-aryl ring, which increases the dipole moment.[2]

  • Specificity: The 2,4-DNP stain confirms the presence of the aldehyde. If the spot at Rf 0.65 remains and does not stain orange, the reaction is incomplete.[2]

Detailed Validation Protocols

Protocol A: TLC System Setup
  • Stationary Phase: Silica Gel 60 F₂₅₄ on Aluminum backing.

  • Mobile Phase: Hexane / Ethyl Acetate (7:3). Note: If separation is poor due to humidity, adjust to 8:2.

  • Chamber Saturation: Use filter paper lining. Equilibrate for 15 minutes. This is crucial for reproducible Rf values.

Protocol B: The "Co-Spot" Technique (Essential for Validation)

To confirm the identity of the product, you must run a "Co-Spot" lane.

  • Lane 1: Starting Material (3-methyl precursor).

  • Lane 2: Reaction Mixture (Route A).

  • Lane 3: Co-Spot (Spot Lane 1 + Spot Lane 2 on top of each other).

  • Lane 4 (Reference): Crude from Route B (4-CHO isomer) - Optional but recommended during method development.

Pass Criteria: Lane 2 shows a new spot at Rf 0.45. Lane 3 shows two distinct spots (SM at 0.65, Product at 0.45) without "snowman" merging, confirming they are distinct species.[2]

Protocol C: 2,4-DNP Staining (Functional Verification)
  • Preparation: Dissolve 1g 2,4-dinitrophenylhydrazine in 5mL conc. H₂SO₄, then add to a solution of 10mL water + 35mL ethanol.

  • Application: Dip the dried TLC plate into the stain and heat gently with a heat gun.

  • Result: Aldehydes turn distinct yellow/orange/red. The methyl starting material will not stain. This rules out "false positives" from other non-carbonyl byproducts.

Performance Comparison: TLC vs. HPLC

When should you rely on TLC, and when must you escalate to HPLC?

FeatureTLC (Method Described)HPLC (Reverse Phase C18)Recommendation
Speed < 10 Minutes30-45 MinutesUse TLC for in-process monitoring (IPC).
Isomer Resolution Moderate (ΔRf ~0.10)High (ΔRt > 2 min)Use TLC for routine checks; use HPLC for final purity.
Quantification Qualitative (Visual)Quantitative (Area %)Do not use TLC to determine yield.
Cost NegligibleHigh (Solvents/Column)TLC is the primary screen.

Expert Insight: While HPLC provides quantitative purity, TLC with DNP staining is superior for qualitative functional group verification .[2] HPLC UV detectors will show a peak for the starting material and product, but they will not explicitly tell you "this peak is an aldehyde" without MS data. The DNP stain on TLC provides that chemical specificity instantly.

References

  • Vilsmeier, A., & Haack, A. (1927).[2][3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft.

  • Riley, H. L., Morley, J. F., & Friend, N. A. (1932). Selenium dioxide, a new oxidising agent.[2][1][6] Part I. Its reaction with aldehydes and ketones.[7][8] Journal of the Chemical Society.

  • Menon, S. K., et al. (2010). Regioselective synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes using Vilsmeier–Haack reaction.[2][9] Journal of Heterocyclic Chemistry.

  • Reich, H. J., & Wollowitz, S. (1982). Selenium dioxide oxidations of methyl groups.[1][6][10][11] Organic Reactions.[1][3][4][6][8][11][12][13]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.